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1,3-Dibromo-2-(bromomethyl)-5-methoxybenzene Documentation Hub

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  • Product: 1,3-Dibromo-2-(bromomethyl)-5-methoxybenzene
  • CAS: 130445-13-5

Core Science & Biosynthesis

Foundational

1H NMR and 13C NMR spectral data for 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene

An In-depth Guide to the ¹H and ¹³C NMR Spectral Analysis of 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene Authored by: A Senior Application Scientist This technical guide provides a comprehensive analysis of the nuclear...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the ¹H and ¹³C NMR Spectral Analysis of 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectral data for 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene. The document is intended for researchers, chemists, and professionals in drug development and materials science who rely on precise structural elucidation for molecular characterization. We will delve into the predicted ¹H and ¹³C NMR spectra of this compound, offering a detailed interpretation grounded in fundamental principles of magnetic resonance and substituent effects. The methodologies described herein are designed to serve as a robust framework for predicting, acquiring, and interpreting NMR data for similarly complex substituted aromatic systems.

Introduction: The Structural Imperative

In the synthesis of complex organic molecules, unambiguous structural verification is paramount. 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene presents a unique challenge due to its specific substitution pattern, which dictates its chemical reactivity and potential utility as a building block in medicinal chemistry or materials science. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the non-destructive elucidation of molecular structure in solution. By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, we can map the precise connectivity and chemical environment of each atom within the molecule.

This guide moves beyond a simple presentation of data. It explains the causal relationships between the molecular structure and the resulting spectral features, providing a self-validating logic for spectral assignment. The predicted data is based on established substituent chemical shift effects and empirical data from analogous structures.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene. Predictions are based on standard chemical shift values and incremental substituent effects for substituted benzene rings. The solvent is assumed to be deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) as the internal standard (δ 0.00 ppm).

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)Assignment
~7.052Hs-Ar-H (H-4, H-6)
~4.602Hs--CH₂Br
~3.853Hs--OCH₃
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~159.5C -5 (Ar-C-OCH₃)
~135.0C -2 (Ar-C-CH₂Br)
~120.0C -4, C -6 (Ar-C-H)
~115.5C -1, C -3 (Ar-C-Br)
~56.5-OC H₃
~32.0-C H₂Br

In-Depth Spectral Interpretation

The predicted spectra are a direct reflection of the molecule's electronic and symmetric properties. The rationale behind each assignment is detailed below.

Analysis of the ¹H NMR Spectrum

The simplicity of the predicted proton spectrum is a key diagnostic feature, directly resulting from the molecule's C₂ᵥ symmetry axis passing through C-2 and C-5.

  • Aromatic Protons (H-4, H-6): The two protons on the aromatic ring are chemically and magnetically equivalent due to the plane of symmetry. Therefore, they resonate at the same chemical shift (~7.05 ppm) and appear as a single signal. Since there are no adjacent protons to couple with, this signal is predicted to be a singlet. The downfield shift is characteristic of protons attached to an aromatic ring.

  • Bromomethyl Protons (-CH₂Br): The two protons of the bromomethyl group are equivalent and do not have any neighboring protons to couple with, resulting in a singlet at approximately 4.60 ppm. The significant downfield shift from a typical alkyl proton is due to the strong deshielding effect of the adjacent electronegative bromine atom.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and appear as a sharp singlet, as is typical for this functional group. Their chemical shift at ~3.85 ppm is characteristic of methyl protons attached to an oxygen atom.

The integration ratio of 2H : 2H : 3H for the aromatic, bromomethyl, and methoxy protons, respectively, is a critical validation point for the proposed structure.

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule. Due to symmetry, the 9 carbon atoms of the molecule give rise to only 6 distinct signals.

  • Aromatic Carbons:

    • C-5 (ipso-Methoxy): The carbon atom directly attached to the strongly electron-donating methoxy group is the most shielded of the substituted aromatic carbons, but its chemical shift is significantly downfield (~159.5 ppm) due to the direct attachment of oxygen. This is a characteristic shift for an oxygen-bearing aromatic carbon.

    • C-2 (ipso-Bromomethyl): This quaternary carbon is deshielded by the attached bromomethyl group and the two adjacent bromine atoms, leading to a predicted shift around 135.0 ppm.

    • C-4 and C-6 (CH): These two protonated carbons are equivalent due to symmetry. Their chemical shift (~120.0 ppm) is influenced by the various substituents on the ring.

    • C-1 and C-3 (ipso-Bromo): These two quaternary carbons, directly bonded to the electronegative bromine atoms, are also equivalent. Their chemical shift is predicted to be around 115.5 ppm. The direct attachment of bromine causes a significant downfield shift from the standard benzene value of 128.5 ppm, but the exact value is modulated by the other substituents.

  • Aliphatic Carbons:

    • Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to resonate around 56.5 ppm, a typical value for such carbons.

    • Bromomethyl Carbon (-CH₂Br): This carbon is significantly deshielded by the directly attached bromine atom, resulting in a predicted chemical shift of approximately 32.0 ppm.

Experimental Protocol for NMR Data Acquisition

To experimentally validate the predicted data, the following protocol should be employed. This protocol is designed to ensure high-quality, reproducible data.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the purified 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene sample.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (for a 500 MHz Spectrometer):

    • Insert the sample into the spectrometer's magnet.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum.

    • Typical parameters:

      • Spectral Width: ~16 ppm (e.g., -2 to 14 ppm)

      • Pulse Angle: 30-45 degrees

      • Acquisition Time: ~2-3 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 8-16 (adjust for sample concentration)

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters:

      • Spectral Width: ~240 ppm (e.g., -10 to 230 ppm)

      • Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).

      • Acquisition Time: ~1-2 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 1024 or more, depending on sample concentration, to achieve adequate signal-to-noise.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the resulting spectra carefully.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ¹H and ¹³C spectra. (Alternatively, the residual CDCl₃ peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C can be used).

    • Integrate the ¹H NMR signals and pick peaks for both spectra.

Visualization of Molecular Structure and Workflow

Diagrams created using Graphviz provide a clear visual representation of the molecular structure and the analytical workflow.

Caption: Molecular Structure of 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene.

G A Synthesis & Purification of Target Compound B Sample Preparation (Dissolve in CDCl3 with TMS) A->B C NMR Spectrometer Setup (Lock, Tune, Shim) B->C D 1H NMR Data Acquisition (1D Proton Spectrum) C->D E 13C NMR Data Acquisition (Proton-Decoupled Spectrum) C->E F Data Processing (FT, Phasing, Calibration) D->F E->F G Spectral Analysis (Assign Peaks, Interpret Data) F->G H Structural Confirmation G->H

Caption: Workflow for Structural Elucidation via NMR Spectroscopy.

Conclusion

The combined analysis of ¹H and ¹³C NMR spectra provides an unequivocal confirmation of the structure of 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene. The predicted chemical shifts, multiplicities, and integration ratios are all consistent with the proposed molecular architecture, particularly its inherent symmetry. By following the detailed experimental protocol, researchers can acquire high-fidelity data to validate their synthetic products. This guide serves as a practical blueprint for the application of NMR spectroscopy in the rigorous structural characterization of complex organic molecules.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag. [Link]

Exploratory

Synthesis Routes and Mechanistic Insights for 1,3-Dibromo-2-(bromomethyl)-5-methoxybenzene

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene (Synonym: 2,6-dibromo-4-methoxybenzyl bromide) CAS Number: 130445-13-5 Executive...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene (Synonym: 2,6-dibromo-4-methoxybenzyl bromide) CAS Number: 130445-13-5

Executive Summary & Chemical Significance

1,3-Dibromo-2-(bromomethyl)-5-methoxybenzene is a highly specialized benzylic alkylating agent. Its unique structural topology—a highly reactive benzylic bromide flanked by two sterically demanding aromatic bromines, with an electron-donating methoxy group at the para position—makes it an indispensable building block in advanced organic synthesis.

In pharmaceutical development, this compound is most notably utilized in Schöllkopf's bis-lactim ether method for the asymmetric synthesis of non-proteinogenic amino acids, specifically 2,6-dibromo-L-tyrosine derivatives . The flanking bromines lock the conformation of the resulting amino acid, a critical feature for designing conformationally restricted peptide therapeutics and enkephalin analogs.

Strategic Retrosynthetic Analysis & The Regiochemical Trap

Designing a synthesis for this molecule requires navigating a severe regiochemical trap. A novice approach might attempt to synthesize the precursor by directly brominating 4-methoxytoluene. However, because the methoxy group is a significantly stronger activating group (+M effect) than the methyl group (+I effect), electrophilic bromination will occur ortho to the methoxy group, yielding 3,5-dibromo-4-methoxytoluene. Subsequent benzylic bromination of this off-target intermediate yields the wrong regioisomer.

To successfully place the bromines ortho to the benzylic carbon, the synthesis must begin with a precursor where the regiochemistry is already established. The most efficient, field-proven route utilizes commercially available 3,5-dibromo-4-methylphenol . By methylating the phenol and subsequently brominating the benzylic position, the correct regiochemistry is perfectly preserved.

RegiochemicalTrap cluster_wrong The Regiochemical Trap (Incorrect Pathway) cluster_right Validated Route (Correct Pathway) W1 4-Methoxytoluene W2 3,5-Dibromo-4-methoxytoluene (Bromines ortho to Methoxy) W1->W2 Br2, AcOH (Methoxy Directs) W3 1-(Bromomethyl)-3,5-dibromo -4-methoxybenzene W2->W3 NBS, AIBN R1 3,5-Dibromo-4-methylphenol R2 2,6-Dibromo-4-methoxytoluene (Bromines ortho to Methyl) R1->R2 MeI, K2CO3 (O-Methylation) R3 1,3-Dibromo-2-(bromomethyl) -5-methoxybenzene R2->R3 NBS, AIBN (Benzylic Bromination)

Comparative pathways highlighting the regiochemical trap vs. the validated synthetic route.

Mechanistic Breakdown & Causality

Step 1: Williamson Ether Synthesis (O-Methylation)

The first step converts 3,5-dibromo-4-methylphenol into 2,6-dibromo-4-methoxytoluene (also known as 3,5-dibromo-4-methylanisole ).

  • Causality: The two bulky bromine atoms at positions 3 and 5 provide significant steric hindrance around the phenolic OH. However, the OH is highly acidic (pKa ~8.5) due to the electron-withdrawing inductive (-I) effect of the adjacent halogens. A mild base like Potassium Carbonate (K₂CO₃) is perfectly sufficient for deprotonation. Methyl iodide (MeI) is chosen as the electrophile because its small steric profile allows it to easily bypass the bromine atoms and undergo an Sₙ2 attack by the phenoxide anion.

Step 2: Wohl-Ziegler Benzylic Bromination

The second step installs the benzylic bromide to yield the final product .

  • Causality: Direct bromination with Br₂ gas would risk further electrophilic aromatic substitution or oxidation of the methoxy group. N-Bromosuccinimide (NBS) is utilized because it provides a low, steady-state concentration of Br₂ in the reaction medium, effectively suppressing polar side reactions and heavily favoring the radical pathway. Azobisisobutyronitrile (AIBN) acts as the thermal radical initiator.

RadicalMechanism Init Initiation AIBN → 2 R• R• + Br2 → RBr + Br• Prop1 Propagation 1 (H-Abstraction) Br• + Ar-CH3 → Ar-CH2• + HBr Init->Prop1 NBS Bromine Regeneration NBS + HBr → Succinimide + Br2 Prop1->NBS HBr Prop2 Propagation 2 (Halogenation) Ar-CH2• + Br2 → Ar-CH2Br + Br• NBS->Prop2 Br2 Prop2->Prop1 Br• (Chain Reaction)

Wohl-Ziegler radical chain mechanism for the selective benzylic bromination step.

Quantitative Data & Reaction Metrics

The following table summarizes the optimized reaction parameters for the two-step synthesis.

StepTransformationReagents & SolventTemp / TimeTypical YieldAnalytical Verification
1 O-MethylationMeI, K₂CO₃, Acetone56 °C (Reflux) / 16 h92–96%¹H NMR: Disappearance of phenolic OH; appearance of OCH₃ singlet (~3.8 ppm).
2 Benzylic BrominationNBS, AIBN, PhCF₃80 °C (Reflux) / 4–6 h78–85%¹H NMR: Shift of Ar-CH₃ (~2.4 ppm) to Ar-CH₂Br (~4.6 ppm).

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize protocols that contain built-in validation checks to ensure experimental integrity at every stage.

Protocol 1: Synthesis of 2,6-Dibromo-4-methoxytoluene

Objective: High-yield O-methylation of a sterically hindered phenol.

  • Setup: Charge a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser with 3,5-dibromo-4-methylphenol (1.0 eq) and anhydrous acetone (0.5 M).

  • Deprotonation: Add finely powdered anhydrous K₂CO₃ (2.0 eq). Stir for 15 minutes at room temperature to initiate phenoxide formation.

  • Alkylation: Dropwise add Methyl Iodide (MeI) (1.5 eq). Caution: MeI is a volatile alkylating agent; handle in a fume hood.

  • Reaction: Heat the mixture to a gentle reflux (56 °C) for 16 hours.

  • Validation Check (TLC): Monitor via TLC (Hexanes/EtOAc 9:1). The highly polar phenol starting material will disappear, replaced by a non-polar, high-R_f spot (the ether).

  • Workup: Cool to room temperature. Filter off the inorganic salts (K₂CO₃ and KI) through a Celite pad. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate. Wash with 1M NaOH (to aggressively strip any unreacted phenol), followed by brine. Dry over Na₂SO₄, filter, and evaporate to yield the product as a white to off-white solid.

Protocol 2: Synthesis of 1,3-Dibromo-2-(bromomethyl)-5-methoxybenzene

Objective: Selective radical bromination of the benzylic methyl group.

  • Setup: Dissolve 2,6-dibromo-4-methoxytoluene (1.0 eq) in anhydrous trifluorotoluene (PhCF₃) (0.2 M). Note: PhCF₃ is chosen as a modern, green alternative to highly toxic CCl₄; it perfectly supports radical chain propagation.

  • Initiation: Add N-Bromosuccinimide (NBS) (1.05 eq) and AIBN (0.05 eq). Purge the flask with argon for 5 minutes.

  • Reaction: Heat the mixture to 80 °C under an inert atmosphere for 4–6 hours.

  • Validation Check (Visual): The reaction is complete when the dense NBS powder resting at the bottom of the flask converts entirely to succinimide, which is less dense and floats to the surface of the solvent.

  • Workup: Cool the reaction to 0 °C in an ice bath to maximize the precipitation of succinimide. Filter off the solid byproduct.

  • Quenching: Wash the organic filtrate with saturated aqueous Na₂S₂O₃ to quench any residual molecular bromine, followed by a brine wash.

  • Purification: Dry the organic layer over MgSO₄, concentrate under reduced pressure, and recrystallize the crude product from hexanes to afford pure 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene.

Conclusion

The synthesis of 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene requires a strict adherence to regiochemical logic. By avoiding the direct bromination of 4-methoxytoluene and instead utilizing 3,5-dibromo-4-methylphenol as the starting scaffold, chemists can reliably access this critical intermediate. The protocols provided ensure high yields, utilize modern solvent alternatives (PhCF₃), and feature self-validating checkpoints to guarantee structural accuracy for downstream pharmaceutical applications.

References

  • Hasegawa, H., & Shinohara, Y. "Synthesis of (2S)-2-amino-3-(2′,6′-dibromo-4′-hydroxy)phenylpropionic acid (2,6-dibromo-L-tyrosine)." Journal of the Chemical Society, Perkin Transactions 1, 1998. URL:[Link]

  • National Center for Biotechnology Information. "3,5-Dibromo-4-methylphenol | CAS 13979-81-2". PubChem Database. URL:[Link]

  • National Center for Biotechnology Information. "3,5-Dibromo-4-methylanisole | CAS 14542-71-3". PubChem Database. URL:[Link]

Foundational

An In-Depth Technical Guide to the Electronic and Steric Effects in 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the electronic and steric effects inherent in the molecular structure of 1,3-dibromo-2-(b...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic and steric effects inherent in the molecular structure of 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene. As a polysubstituted aromatic compound, its reactivity and potential applications in organic synthesis and drug development are intricately governed by the interplay of its constituent functional groups. This document elucidates the underlying principles of these interactions, offering insights into the molecule's synthesis, conformational preferences, and predicted reactivity. By examining the electron-donating nature of the methoxy group, the electron-withdrawing and sterically demanding properties of the bromine substituents, and the reactivity of the benzylic bromide, this guide serves as a critical resource for scientists working with this and structurally related molecules.

Introduction: A Molecule of Competing Influences

1,3-dibromo-2-(bromomethyl)-5-methoxybenzene presents a fascinating case study in the confluence of electronic and steric effects. The benzene core is adorned with a methoxy group, two bromine atoms, and a bromomethyl group, each imparting distinct properties that collectively dictate the molecule's chemical behavior. The methoxy group, a strong electron-donating group by resonance, is counterbalanced by the inductive electron-withdrawing nature and significant steric bulk of the two bromine atoms ortho and para to its position. Furthermore, the bromomethyl group introduces a reactive site for nucleophilic substitution, the rate and mechanism of which are influenced by the electronic environment of the aromatic ring. Understanding this delicate balance is paramount for predicting reaction outcomes and designing synthetic pathways involving this versatile intermediate.

Synthesis and Structural Elucidation

Proposed Synthetic Protocol

A likely synthetic pathway involves the free-radical bromination of the benzylic methyl group of 2,6-dibromo-4-methylanisole using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide or AIBN.[1][2]

Reaction Scheme:

Sources

Exploratory

Comprehensive Analytical Characterization of 1,3-Dibromo-2-(bromomethyl)-5-methoxybenzene: Molecular Weight, Exact Mass, and Mass Spectrometry Workflows

Executive Summary In advanced medicinal chemistry and drug development, the precise analytical characterization of synthetic intermediates is non-negotiable. 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene (CAS: 130445-13-5...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced medicinal chemistry and drug development, the precise analytical characterization of synthetic intermediates is non-negotiable. 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene (CAS: 130445-13-5) is a highly reactive, tribrominated aromatic building block frequently utilized in the synthesis of complex therapeutics, including Thyroid Hormone Receptor (THR) agonists. This technical whitepaper dissects the physicochemical properties of this compound, detailing the causality behind its exact mass calculations, the unique isotopic signatures of polybrominated species, and a self-validating analytical protocol for its verification using High-Resolution Mass Spectrometry (HRMS).

Chemical Identity & Structural Mechanics

The compound, structurally defined as an anisole derivative with multiple bromine substitutions, serves as a critical electrophile in organic synthesis.

  • Chemical Formula: C₈H₇Br₃O

  • Structural Mechanics: The molecule features a benzene ring substituted with a methoxy group (-OCH₃) at position 5, two bromine atoms (-Br) at positions 1 and 3, and a bromomethyl group (-CH₂Br) at position 2.

  • Reactivity Profile: The benzylic bromide is highly susceptible to nucleophilic substitution (Sₙ2). The two aryl bromides are relatively inert under standard Sₙ2 conditions but can be activated for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Heck couplings) downstream.

Synthetic_Utility A 1,3-dibromo-2-(bromomethyl) -5-methoxybenzene B Nucleophilic Substitution (SN2 at Benzylic Carbon) A->B Cyanide Reagent C Advanced Intermediate (Arylacetonitrile) B->C Bromide Leaving Group D Thyroid Hormone Receptor (THR) Agonist C->D Multi-step Synthesis

Synthetic pathway utilizing the benzylic bromide for THR agonist development.

Stoichiometric vs. Monoisotopic Mass: The Causality of Calculation

A common point of failure in analytical workflows is the conflation of Molecular Weight (MW) and Exact Mass . They serve entirely different physical and computational purposes.

  • Molecular Weight (358.85 g/mol ): This is the abundance-weighted average mass of the molecule based on the terrestrial distribution of isotopes. It is calculated using standard atomic weights (e.g., Br = 79.904 Da). Causality: MW is strictly used for macroscopic stoichiometry—weighing out reagents on a balance for chemical reactions.

  • Exact Mass (355.8047 Da): This is the precise mass of the monoisotopic molecule, calculated using only the most abundant, lowest-mass stable isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁶O). Causality: Mass spectrometers do not measure averages; they measure individual ions in a vacuum. Therefore, Exact Mass is the mandatory metric for High-Resolution Mass Spectrometry (HRMS) targeting .

Table 1: Physicochemical Mass Properties
MetricValueCalculation Basis (Isotopes Used)Primary Application
Chemical Formula C₈H₇Br₃ON/AStructural Definition
Molecular Weight 358.8564 g/mol Average (C: 12.011, Br: 79.904)Stoichiometry / Yield
Exact Mass 355.8047 DaMonoisotopic (¹²C: 12.0000, ⁷⁹Br: 78.9183)HRMS Target Mass

(Note: Atomic masses are derived from standard .)

The Tribromine Isotopic Signature (The 1:3:3:1 Phenomenon)

Bromine is unique among halogens because it exists in nature as two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), in a nearly 1:1 ratio. When a molecule contains three bromine atoms, the binomial expansion of these probabilities creates a highly diagnostic, four-peak isotopic cluster separated by 2 Daltons (M, M+2, M+4, M+6).

Recognizing and calculating this cluster is critical for preventing false positives in mass spectrometry.

Table 2: Exact Mass Isotopic Cluster for C₈H₇Br₃O
Ion SpeciesIsotope CompositionExact Mass (m/z)Relative Intensity (%)
M Three ⁷⁹Br355.8047~ 34.2%
M+2 Two ⁷⁹Br, One ⁸¹Br357.8027100.0% (Base Peak)
M+4 One ⁷⁹Br, Two ⁸¹Br359.8006~ 97.1%
M+6 Three ⁸¹Br361.7986~ 31.6%

Self-Validating Analytical Protocol: GC-EI-HRMS

Causality of Method Selection: Why choose Gas Chromatography-Electron Ionization (GC-EI) over Liquid Chromatography-Electrospray Ionization (LC-ESI)? 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene is a non-polar, halogenated aromatic compound lacking basic nitrogen atoms. It is highly resistant to protonation in ESI. Electron Ionization (EI) at 70 eV forcefully ejects an electron from the aromatic pi-system, generating a stable radical cation (M⁺•) independent of the molecule's solution-phase basicity.

Step-by-Step Methodology

Phase 1: Sample Preparation

  • Weigh 1.0 mg of the compound and dissolve in 1.0 mL of LC-MS grade Dichloromethane (DCM) to create a 1 mg/mL stock.

  • Dilute the stock 1:1000 in Hexane to achieve a 1 µg/mL working solution.

  • Validation Check: Ensure no protic solvents (like methanol) are used, as the benzylic bromide can undergo solvolysis, degrading the sample before analysis.

Phase 2: Gas Chromatography (GC) Separation

  • Column: Inject 1 µL onto a non-polar capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Hold at 80°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 mins.

Phase 3: High-Resolution Mass Spectrometry (EI-HRMS)

  • Ionization: Operate the EI source at 70 eV with a source temperature of 250°C.

  • Mass Analyzer: Utilize a Time-of-Flight (TOF) or Orbitrap analyzer set to a minimum resolution of 60,000 (FWHM at m/z 200).

  • Acquisition: Scan range m/z 50 to 500.

Phase 4: The Self-Validating Data Check A protocol is only as reliable as its internal validation mechanisms. This workflow validates itself through two orthogonal checks:

  • Mass Accuracy (Lock Mass): An internal calibrant (e.g., Perfluorotributylamine, PFTBA) is bled into the source. The system continuously corrects the mass axis against known PFTBA fragments, ensuring mass accuracy remains < 3 ppm.

  • Isotopic Pattern Fidelity: The software must extract the M, M+2, M+4, and M+6 peaks. Even if an isobaric impurity matches the exact mass of 355.8047 Da, it will fail the theoretical 34:100:97:32 intensity ratio check, immediately flagging the data as invalid.

GC_MS_Workflow A Sample Prep (DCM Dilution) B Capillary GC (DB-5MS Column) A->B C Electron Ionization (70 eV, M+•) B->C D HRMS Analysis (TOF / Orbitrap) C->D E Data Validation (Isotope Matching) D->E

GC-EI-HRMS workflow for validating tribrominated aromatic compounds.

Pharmaceutical Applications: Thyroid Hormone Receptor Agonists

The rigorous characterization of 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene is not merely an academic exercise; it has direct implications in drug manufacturing. According to patented synthetic routes , this compound is a crucial starting material in the synthesis of Pyridazinone derivatives.

These derivatives act as Thyroid Hormone Receptor (THR) agonists . By selectively activating THR-beta pathways in the liver, these drugs are designed to lower cholesterol, reduce body weight, and treat metabolic disorders like Non-Alcoholic Steatohepatitis (NASH) without triggering the adverse cardiovascular effects (tachycardia) typically associated with systemic hyperthyroidism. The exact mass confirmation (m/z = 356 for the M⁺ ion) of the brominated intermediate ensures that downstream coupling reactions proceed with the correct regiochemistry and high yield.

References

  • Title: CA2614529C - Pyridazinone derivatives as thyroid hormone receptor agonists Source: Google Patents URL
  • Title: Atomic Weights and Isotopic Compositions Source: National Institute of Standards and Technology (NIST) URL: [Link]

Foundational

Thermodynamic stability of 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene

An In-depth Technical Guide to the Thermodynamic Stability of 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Significance of Thermo...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Stability of 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Thermodynamic Stability

The intrinsic stability of a molecule under various environmental conditions dictates its viability as a drug candidate or a synthetic precursor. Thermodynamic stability, in particular, provides a quantitative measure of a molecule's energy state relative to its potential decomposition products. For a molecule like 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene, which contains multiple reactive sites—specifically, two aromatic bromine atoms and a highly reactive benzylic bromide—understanding its thermal liability is paramount.

The presence of the benzylic bromide is of particular note. The benzylic C-Br bond is known to be significantly weaker than an aromatic C-Br bond due to the resonance stabilization of the resulting benzylic radical or cation upon bond cleavage.[1][2][3] This inherent reactivity makes the bromomethyl group a likely initiation point for thermal decomposition. The two bromine atoms on the aromatic ring and the electron-donating methoxy group will further influence the electronic properties of the benzene ring and, consequently, the stability of the entire molecule.[4]

This guide will provide a comprehensive methodology to explore these factors, enabling a thorough assessment of the compound's stability.

Synthesis and Characterization

A reliable assessment of thermodynamic stability begins with the unambiguous synthesis and purification of the target compound. The following is a proposed synthetic route for 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene, starting from commercially available 3,5-dibromoanisole.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process: Friedel-Crafts acylation followed by reduction and benzylic bromination.

Synthesis_Pathway 3,5-Dibromoanisole 3,5-Dibromoanisole Intermediate_Ketone 1-(2,4-dibromo-6-methoxyphenyl)ethan-1-one 3,5-Dibromoanisole->Intermediate_Ketone 1. Acetyl Chloride 2. AlCl3 Intermediate_Alcohol 1-(2,4-dibromo-6-methoxyphenyl)ethan-1-ol Intermediate_Ketone->Intermediate_Alcohol NaBH4, Methanol Intermediate_Alkene 1,3-dibromo-5-methoxy-2-vinylbenzene Intermediate_Alcohol->Intermediate_Alkene Acid-catalyzed dehydration Target_Molecule 1,3-dibromo-2-(bromomethyl)- 5-methoxybenzene Intermediate_Alkene->Target_Molecule N-Bromosuccinimide (NBS) AIBN, CCl4, reflux Thermal_Analysis_Workflow cluster_experimental Experimental Analysis cluster_computational Computational Analysis Sample 1,3-dibromo-2-(bromomethyl) -5-methoxybenzene TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA_Data Decomposition Temperature (T_onset, T_max) TGA->TGA_Data DSC_Data Melting Point (T_m) Decomposition Enthalpy (ΔH_decomp) DSC->DSC_Data Stability_Assessment Comprehensive Thermodynamic Stability Profile TGA_Data->Stability_Assessment DSC_Data->Stability_Assessment DFT Density Functional Theory (DFT) BDE Bond Dissociation Energies DFT->BDE Mechanism Decomposition Pathway Prediction DFT->Mechanism BDE->Stability_Assessment Mechanism->Stability_Assessment Decomposition_Pathway Parent 1,3-dibromo-2-(bromomethyl) -5-methoxybenzene Radical_Pair Benzylic Radical + Bromine Radical Parent->Radical_Pair Initiation: Homolytic Cleavage of Benzylic C-Br Bond Dimerization Dimerized Products Radical_Pair->Dimerization Propagation H_Abstraction Hydrogen Abstraction Products Radical_Pair->H_Abstraction Propagation Further_Fragmentation Further Fragmentation (e.g., loss of HBr, CH3 radical) Radical_Pair->Further_Fragmentation Propagation

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Protocols & Analytical Methods

Method

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling Protocols for 1,3-Dibromo-2-(bromomethyl)-5-methoxybenzene

Executive Briefing In advanced organic synthesis and drug development, polyhalogenated building blocks offer versatile vectors for multidirectional functionalization. 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene (CAS: 13...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing

In advanced organic synthesis and drug development, polyhalogenated building blocks offer versatile vectors for multidirectional functionalization. 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene (CAS: 130445-13-5) is a highly functionalized scaffold featuring three reactive sites: one sp³-hybridized benzylic bromide and two sp²-hybridized aryl bromides[1].

The primary challenge when utilizing this reagent in Suzuki-Miyaura cross-couplings is chemoselectivity . Uncontrolled reaction conditions will lead to complex mixtures of mono-, di-, and tri-arylated products. This application note provides field-validated, self-contained protocols to achieve either absolute orthogonal mono-coupling at the benzylic position or exhaustive global coupling across all three halogenated sites.

Mechanistic Rationale & Chemoselectivity Mapping

The divergent reactivity of the carbon-bromine bonds in this substrate is governed by their electronic and steric environments:

  • Kinetic Pathway (sp³ C-Br Activation): The benzylic C-Br bond possesses a lower bond dissociation energy than its aryl counterparts. Oxidative addition by Pd(0) is kinetically favored here due to pre-coordination of the metal to the arene π-system. By utilizing a mild base and a catalyst with a wide bite angle (e.g., PdCl₂(dppf)), the reaction can be strictly limited to the benzylic position[2]. Alternatively, a transition-metal-free sulfide-catalyzed 1,2-metalate shift mechanism can be employed to achieve 100% orthogonal selectivity, as this pathway fundamentally cannot activate sp² C-Br bonds[3].

  • Thermodynamic Pathway (Global sp² & sp³ Activation): The two aryl bromides are sterically hindered (ortho to the benzylic position). To force exhaustive tri-arylation, a highly active, electron-rich biaryl phosphine ligand (e.g., SPhos) is required to accelerate oxidative addition into the hindered sp² bonds and prevent catalyst deactivation via protodeboronation[4].

Chemoselectivity Substrate 1,3-dibromo-2-(bromomethyl) -5-methoxybenzene sp3 Benzylic C-Br (sp³) High Reactivity Substrate->sp3 sp2 Aryl C-Br (sp²) Sterically Hindered Substrate->sp2 Cond1 PdCl2(dppf), 70°C or Sulfide Catalyst sp3->Cond1 Kinetic Control Cond2 Pd/SPhos, 100°C Excess Boronic Acid sp3->Cond2 sp2->Cond2 Thermodynamic Drive Prod1 Mono-Coupled Product (Selective Benzyl Arylation) Cond1->Prod1 Orthogonal Selectivity Prod2 Triple-Coupled Product (Global Arylation) Cond2->Prod2 Exhaustive Coupling

Figure 1: Divergent chemoselectivity pathways for the Suzuki-Miyaura coupling of the substrate.

Quantitative Data & Reaction Analytics

The following table summarizes the optimized parameters required to direct the chemoselectivity of the coupling reaction.

Protocol TargetCatalyst SystemBase / SolventTempBoronic AcidExpected YieldSelectivity
Mono-Coupling (Pd-Catalyzed)2 mol% PdCl₂(dppf)·CH₂Cl₂Cs₂CO₃ (1.5 eq) / THF:H₂O (10:1)70 °C1.05 equiv82 - 88%>95% (sp³ only)
Mono-Coupling (Metal-Free)20 mol% TetrahydrothiopheneK₂CO₃ (2.0 eq) / Toluene80 °C1.50 equiv75 - 80%100% (sp³ only)
Global Tri-Coupling 5 mol% Pd₂(dba)₃ + 10 mol% SPhosK₃PO₄ (6.0 eq) / Toluene:H₂O (5:1)100 °C4.00 equiv68 - 74%>90% (Tri-aryl)

Experimental Methodologies

Protocol A: Chemoselective Mono-Coupling (Benzylic Position)

Causality Focus: This protocol utilizes a biphasic solvent system to dissolve both the organic substrate and the inorganic base, facilitating the formation of the boronate "ate" complex necessary for transmetalation. The mild temperature and stoichiometric limitation prevent over-arylation[2].

Step-by-Step Procedure:

  • Reagent Assembly: To an oven-dried Schlenk flask, add 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene (1.0 mmol, 358.85 mg), the desired arylboronic acid (1.05 mmol), and Cs₂CO₃ (1.5 mmol, 488 mg).

  • Catalyst Addition: Add PdCl₂(dppf)·CH₂Cl₂ (0.02 mmol, 16.3 mg) to the solid mixture.

  • Solvent & Degassing: Add THF (10 mL) and deionized H₂O (1 mL). Degas the biphasic mixture via three consecutive freeze-pump-thaw cycles to remove dissolved oxygen, which causes catalyst degradation and homocoupling side-reactions. Backfill with Argon.

  • Execution: Seal the flask and heat to 70 °C in a pre-equilibrated oil bath with vigorous stirring (800 rpm) for 12 hours.

  • Quench & Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and partition with water (10 mL). Extract the aqueous layer with EtOAc (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the mono-coupled diarylmethane derivative.

Protocol B: Exhaustive Global Tri-Coupling

Causality Focus: To overcome the steric encumbrance of the ortho-bromines, SPhos is employed. Its electron-rich nature accelerates the oxidative addition into the sp² C-Br bonds, while its bulk promotes rapid reductive elimination[4].

Step-by-Step Procedure:

  • Reagent Assembly: Charge a Schlenk flask with the substrate (1.0 mmol, 358.85 mg), arylboronic acid (4.0 mmol), and anhydrous K₃PO₄ (6.0 mmol, 1.27 g).

  • Catalyst Addition: Add Pd₂(dba)₃ (0.05 mmol, 45.8 mg) and SPhos (0.10 mmol, 41.0 mg).

  • Solvent & Degassing: Add Toluene (10 mL) and H₂O (2 mL). Sparge the mixture with Argon for 15 minutes.

  • Execution: Heat the reaction mixture to 100 °C under Argon for 24 hours. Monitor via LC-MS to ensure complete conversion of the intermediate di-coupled species.

  • Workup & Purification: Filter the crude mixture through a pad of Celite to remove palladium black, eluting with CH₂Cl₂. Concentrate and purify via automated flash chromatography to yield the tri-arylated product.

Workflow Step1 STEP 1: Reaction Assembly Substrate, Boronic Acid, Pd Catalyst, Base Step2 STEP 2: Deoxygenation 3x Freeze-Pump-Thaw or Argon Sparging Step1->Step2 Step3 STEP 3: Catalytic Cycle Controlled Heating & Vigorous Stirring Step2->Step3 Step4 STEP 4: Quench & Workup Aqueous Partitioning & Organic Extraction Step3->Step4 Step5 STEP 5: Isolation Flash Column Chromatography Step4->Step5

Figure 2: Standardized operational workflow for air-sensitive palladium-catalyzed cross-couplings.

Validation & Quality Control

To ensure the protocol acts as a self-validating system, perform the following analytical checks:

  • Mass Spectrometry (LC-MS): The starting material has a molecular weight of 358.85 g/mol [1]. If coupling with phenylboronic acid (MW 122.12), the target mass for the Protocol A product is ~356.0 g/mol (loss of one Br, gain of Ph). The target mass for the Protocol B product is ~350.4 g/mol .

  • NMR Spectroscopy: In ¹H-NMR, the disappearance of the singlet at ~4.5 ppm (representing the -CH₂Br protons) and the appearance of a new benzylic singlet at ~4.0 ppm confirms successful sp³ coupling. The preservation of two distinct aromatic protons on the central anisole ring confirms the aryl bromides remain intact during Protocol A.

Sources

Application

Application Notes and Protocols for 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene as a Versatile Intermediate in OLED Material Synthesis

These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development and materials science on the utilization of 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene as a key i...

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Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development and materials science on the utilization of 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene as a key intermediate for the synthesis of advanced Organic Light-Emitting Diode (OLED) materials. This document outlines detailed synthetic protocols, discusses the rationale behind experimental choices, and presents the expected characteristics of the resulting OLED materials.

Introduction: The Strategic Importance of Polysubstituted Benzene Intermediates in OLEDs

The performance of Organic Light-Emitting Diodes (OLEDs), including their efficiency, color purity, and operational lifetime, is intrinsically linked to the molecular architecture of the organic materials employed within the device stack.[1][2] Polysubstituted benzene derivatives, such as 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene, serve as critical building blocks in the synthesis of high-performance host and emissive materials. The strategic placement of bromo, bromomethyl, and methoxy functional groups on the benzene core offers a versatile platform for constructing complex, conjugated molecules through sequential and regioselective cross-coupling reactions.

The two bromine atoms at positions 1 and 3 provide reactive sites for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of various aryl or amino substituents.[3][4] The bromomethyl group at position 2 offers a distinct reactive handle for forming ether or carbon-carbon bonds, allowing for the construction of dendritic structures or the attachment of solubilizing groups. The methoxy group at position 5 acts as an electron-donating group, which can be used to modulate the electronic properties, such as the HOMO and LUMO energy levels, of the final OLED material.[5]

Synthesis of 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene

The synthesis of the title compound can be envisioned as a two-step process starting from the commercially available precursor, 1,3-dibromo-5-methoxy-2-methylbenzene. The initial step involves the synthesis of this precursor, followed by a selective benzylic bromination.

Protocol 1: Synthesis of 1,3-dibromo-5-methoxy-2-methylbenzene

This protocol is adapted from standard aromatic bromination procedures of activated benzene rings.

Materials:

  • 2-methoxy-4-methylanisole (or a similar precursor which can be selectively brominated)

  • N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)[6]

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-methoxy-4-methylanisole (1.0 eq) in the chosen anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (2.1 eq) or DBDMH (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., Dichloromethane), wash with brine, and dry over anhydrous magnesium sulfate.

  • Purify the crude product by column chromatography on silica gel to obtain 1,3-dibromo-5-methoxy-2-methylbenzene.

Protocol 2: Benzylic Bromination to Yield 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene

This protocol utilizes a selective free-radical bromination of the benzylic methyl group.[7][8]

Materials:

  • 1,3-dibromo-5-methoxy-2-methylbenzene (from Protocol 1)

  • 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or N-Bromosuccinimide (NBS)

  • Radical initiator (e.g., Azobisisobutyronitrile - AIBN) or a light source

  • Anhydrous Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

  • Inert atmosphere

Procedure:

  • To a solution of 1,3-dibromo-5-methoxy-2-methylbenzene (1.0 eq) in anhydrous CCl₄, add DBDMH (0.5 eq) or NBS (1.0 eq) and a catalytic amount of AIBN.

  • Reflux the mixture under an inert atmosphere, with initiation by a light source if necessary, for 4-6 hours. The use of Lewis acids like ZrCl₄ can also promote benzylic bromination.[9][10]

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and filter to remove the succinimide or hydantoin byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene.

Synthesis_Workflow start 1,3-Dibromo-5-methoxy-2-methylbenzene intermediate 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene start->intermediate Benzylic Bromination (DBDMH/NBS, Initiator) final_product OLED Material intermediate->final_product Cross-Coupling Reactions (Suzuki / Buchwald-Hartwig)

Caption: Synthetic workflow from the precursor to the final OLED material.

Application in OLED Material Synthesis

1,3-dibromo-2-(bromomethyl)-5-methoxybenzene is a versatile intermediate for creating a diverse range of OLED materials, including hole-transporting materials (HTMs), electron-transporting materials (ETMs), and emissive host materials. The following protocols outline its use in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Protocol 3: Synthesis of a Bi-aryl Substituted Derivative via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed coupling of the dibromo-intermediate with an arylboronic acid.[11][12]

Materials:

  • 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene (1.0 eq)

  • Arylboronic acid (e.g., 9-phenyl-9H-carbazole-3-boronic acid) (2.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (3.0 eq)

  • Solvent system (e.g., Toluene/Water, 1,4-Dioxane/Water)

  • Inert atmosphere

Procedure:

  • In a Schlenk flask, combine 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography to yield the desired bi-aryl substituted OLED material.

Protocol 4: Synthesis of a Di-amino Substituted Derivative via Buchwald-Hartwig Amination

This protocol details the formation of C-N bonds by coupling the dibromo-intermediate with a secondary amine.[3][4][5]

Materials:

  • 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene (1.0 eq)

  • Secondary amine (e.g., Carbazole, Diphenylamine) (2.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃) (2-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos) (4-10 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄) (2.5 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk flask with the palladium catalyst, phosphine ligand, and base.

  • Add the 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene and the secondary amine.

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture to 90-110 °C and stir for 16-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography to obtain the di-amino substituted OLED material.

Cross_Coupling cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination s_start Dibromo-intermediate + Arylboronic Acid s_reagents Pd Catalyst Base s_start->s_reagents s_product Bi-aryl OLED Material s_reagents->s_product b_start Dibromo-intermediate + Amine b_reagents Pd Catalyst Ligand Base b_start->b_reagents b_product Di-amino OLED Material b_reagents->b_product

Caption: Key cross-coupling reactions for OLED material synthesis.

Characterization and Expected Properties of Derived OLED Materials

The performance of OLED materials synthesized from 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene should be thoroughly characterized. Key properties to evaluate include thermal stability, and photophysical and electrochemical characteristics.

Data Presentation

The following tables provide expected ranges for the key properties of OLED materials derived from the title intermediate, based on literature values for similar molecular scaffolds.

Table 1: Thermal and Electrochemical Properties

PropertyExpected RangeSignificance in OLEDs
Glass Transition Temp. (Tg)120 - 180 °CHigh Tg ensures morphological stability of thin films during device operation.[13][14]
Decomposition Temp. (Td)> 350 °CHigh Td is crucial for vacuum thermal evaporation processes and device longevity.[13][14][15]
HOMO Level-5.2 to -5.8 eVDetermines the efficiency of hole injection from the adjacent layer.[16][17]
LUMO Level-2.0 to -2.8 eVInfluences the efficiency of electron injection from the adjacent layer.[16][17]
Triplet Energy (ET)2.5 - 3.0 eVFor host materials, a high triplet energy is required to confine excitons on the guest emitter.

Table 2: Photophysical Properties

PropertyExpected ValueSignificance in OLEDs
Photoluminescence Quantum Yield (PLQY)> 70% (in solution)A high PLQY is essential for high-efficiency light emission.
Emission Wavelength (λem)400 - 600 nmDetermines the color of the emitted light. The methoxy group can influence a blue-shift.[18]
Fluorescence Lifetime (τf)1 - 20 nsRelates to the radiative decay rate of singlet excitons.

Experimental Protocols for Characterization

Protocol 5: Thermal Analysis
  • Thermogravimetric Analysis (TGA): Determine the decomposition temperature (Td) by heating the sample under a nitrogen atmosphere at a rate of 10 °C/min.

  • Differential Scanning Calorimetry (DSC): Measure the glass transition temperature (Tg) by heating the sample through a heat/cool/heat cycle under a nitrogen atmosphere.

Protocol 6: Electrochemical Analysis
  • Cyclic Voltammetry (CV): Determine the HOMO and LUMO energy levels by measuring the oxidation and reduction potentials of the material in a solution containing a supporting electrolyte.

Protocol 7: Photophysical Analysis
  • UV-Vis Spectroscopy: Measure the absorption spectrum to determine the optical bandgap.

  • Photoluminescence (PL) Spectroscopy: Measure the emission spectrum to determine the emission wavelength and color coordinates.

  • Time-Resolved Photoluminescence: Measure the fluorescence lifetime to understand the excited state dynamics.

Conclusion

1,3-dibromo-2-(bromomethyl)-5-methoxybenzene is a highly valuable and versatile intermediate for the synthesis of advanced OLED materials. Its unique substitution pattern allows for the systematic and regioselective construction of complex organic molecules with tailored electronic and photophysical properties. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the potential of this intermediate in developing next-generation OLED technologies.

References

  • BenchChem. (2025). Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Thermally Stable and Energy Efficient Newly Synthesized Bipolar Emitters for Yellow and Green OLED Devices. (2026, January 1). PMC. Retrieved from [Link]

  • Thermally Stable and Energy Efficient Newly Synthesized Bipolar Emitters for Yellow and Green OLED Devices. (2026, January 1). KTU ePubl.
  • 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene. (n.d.). PMC. Retrieved from [Link]

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (n.d.). Retrieved from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Retrieved from [Link]

  • Lewis Acid Catalyzed Benzylic Bromination. (n.d.). PMC - NIH. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Benzylic Bromination of Toluenes using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH).
  • BenchChem. (2025). Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine.
  • Scientific Update. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024, December 12). PMC. Retrieved from [Link]

  • Chemia. (2022, August 9). Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9. Retrieved from [Link]

  • Tosoh SMD. (n.d.). Chemical precursors and OLED materials. Retrieved from [Link]

  • University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]

  • Organic light-emitting diodes (OLEDs): Materials, photophysics, and device physics. (2015, September 18). Retrieved from [Link]

  • Enhanced thermal stability of OLEDs based on an organic n–p heterojunction and its derivative. (2026, March 3). ResearchGate. Retrieved from [Link]

  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. (n.d.). PMC. Retrieved from [Link]

  • Improving the Thermal Stability of Top-Emitting Organic Light-Emitting Diodes by Modification of the Anode Interface. (2020, October 27). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • BenchChem. (2025). The Core Mechanism of Electrophilic Bromination by 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH).
  • Pittelkow, M. (2013, July 23). Simple Procedures for the Preparation of 1,3,5-Substituted 2,4,6-Trimethoxy- benzenes. Retrieved from [Link]

  • Google Patents. (n.d.). WO1993002036A1 - Novel process for aromatic bromination.
  • Diva-Portal.org. (n.d.). Suzuki reactions in novel liquids. Retrieved from [Link]

  • Lietuvos mokslų akademija. (n.d.). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3- dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Catalyst-Free 1,2-Dibromination of Alkenes Using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as a Bromine Source. Retrieved from [Link]

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  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 2-Bromo-3,5-dimethoxytoluene.
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  • ResearchGate. (n.d.). The effect of electrode materials on the performance of OLEDs. Retrieved from [Link]

  • Light-Emitting Electrochemical Cells and Solution-Processed Organic Light-Emitting Diodes Using Small Molecule Organic Thermally. (2015, September 14). Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Dendrimers and Polymers Using 1,3-Dibromo-2-(bromomethyl)-5-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: Unveiling the Potential of a Versatile Trifunctional Core In the landscape of macromolecular chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of a Versatile Trifunctional Core

In the landscape of macromolecular chemistry, the rational design of complex architectures with tailored properties is paramount for advancements in materials science and drug delivery. 1,3-Dibromo-2-(bromomethyl)-5-methoxybenzene emerges as a highly valuable, yet underutilized, building block for the synthesis of novel dendrimers and hyperbranched polymers. Its unique trifunctional nature, featuring two aromatic bromine atoms and a more reactive benzylic bromide, offers a versatile platform for controlled, stepwise synthesis. The strategic differentiation in reactivity between the benzylic and aromatic bromides allows for selective functionalization, paving the way for the construction of intricate three-dimensional macromolecules.

The presence of the methoxy group provides improved solubility in common organic solvents, a critical aspect for the synthesis and processing of high molecular weight polymers. This application note provides a comprehensive guide to the synthesis of dendrimers and polymers from 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene, detailing both divergent and convergent synthetic strategies. The protocols herein are designed to be robust and adaptable, providing a solid foundation for researchers to explore the full potential of this versatile molecule in creating next-generation materials for a range of applications, including targeted drug delivery and advanced materials.

PART 1: The Core Building Block: Properties and Reactivity

1,3-Dibromo-2-(bromomethyl)-5-methoxybenzene is an aromatic compound with three bromine substituents that exhibit differential reactivity. The benzylic bromide is significantly more susceptible to nucleophilic substitution reactions (SN2-type) compared to the aryl bromides.[1] This reactivity difference is the cornerstone of its utility in controlled polymer synthesis.

Table 1: Physicochemical Properties of 1,3-Dibromo-2-(bromomethyl)-5-methoxybenzene

PropertyValue
Molecular Formula C₈H₇Br₃O
Molecular Weight 358.85 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in THF, DCM, Chloroform, Acetone
Reactivity Benzylic bromide is highly reactive towards nucleophiles. Aryl bromides are less reactive and typically require metal catalysis for substitution.

PART 2: Synthesis of Dendritic Architectures

The trifunctional nature of 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene allows for its use as a core molecule in divergent dendrimer synthesis or as a branching unit in a convergent approach.

Divergent Synthesis of a Generation 1 (G1) Poly(aryl-ether) Dendrimer

In the divergent approach, the dendrimer grows outwards from a central core molecule.[2] Here, 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene serves as the G0 core. The more reactive benzylic bromide is first functionalized, followed by the activation and reaction of the aryl bromides in subsequent generations.

Protocol 1: Divergent Synthesis of a G1 Dendrimer

Step 1: Synthesis of the G0 Core with Phenolic Termini

  • Reaction Setup: To a solution of 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene (1.0 eq) in anhydrous acetone, add 4-hydroxybenzaldehyde (1.1 eq) and potassium carbonate (2.0 eq).

  • Reaction: Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the G0 aldehyde-terminated core.

  • Reduction to G0 Phenolic Core: Dissolve the aldehyde-terminated core in a mixture of methanol and dichloromethane. Add sodium borohydride (NaBH₄) (2.0 eq) portion-wise at 0 °C. Stir the reaction at room temperature for 4 hours. Quench the reaction with water and extract the product with dichloromethane. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the G0 core with a terminal benzyl alcohol.

Step 2: Synthesis of the G1 Dendrimer

  • Activation of Aryl Bromides: The G0 core is then subjected to a nucleophilic aromatic substitution with a suitable bis-phenol, for instance, Bisphenol A, under conditions that activate the aryl bromides (e.g., using a copper or palladium catalyst).

  • Reaction: In a Schlenk flask, combine the G0 core (1.0 eq), Bisphenol A (2.2 eq), a suitable catalyst (e.g., CuI), a ligand (e.g., a phenanthroline derivative), and a base (e.g., cesium carbonate) in an anhydrous polar aprotic solvent like DMF or NMP.

  • Purification: The resulting G1 dendrimer can be purified by precipitation in a non-solvent followed by column chromatography.

Characterization of Dendrimers:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of each generation by identifying characteristic peaks of the core, repeating units, and terminal groups.

  • MALDI-TOF Mass Spectrometry: To determine the molecular weight and assess the monodispersity of the dendrimer generations.[3]

  • Gel Permeation Chromatography (GPC): To evaluate the molecular weight distribution and purity of the synthesized dendrimers.[4]

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Caption: Divergent synthesis workflow for a G1 dendrimer.

Convergent Synthesis of a Dendron

In the convergent approach, dendritic wedges (dendrons) are synthesized first and then attached to a multifunctional core.[5] 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene can be used to create a dendron where the benzylic bromide acts as the focal point for attachment to a core.

Protocol 2: Convergent Synthesis of a First-Generation Dendron

  • Dendron Synthesis: The aryl bromides of 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene can be reacted with a suitable branching unit, for example, the mono-benzyl ether of 3,5-dihydroxybenzyl alcohol, via a Williamson ether synthesis.[6]

  • Reaction: Dissolve 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene (1.0 eq) and the mono-protected diol (2.1 eq) in anhydrous acetone with potassium carbonate (4.0 eq). Reflux for 48 hours.

  • Purification: Purify the resulting dendron with a benzylic bromide at its focal point by column chromatography.

  • Attachment to Core: This dendron can then be attached to a multifunctional core (e.g., 1,3,5-trihydroxybenzene) via another Williamson ether synthesis.

dot

Caption: Convergent synthesis workflow for a dendrimer.

PART 3: Synthesis of Hyperbranched Polymers

Hyperbranched polymers can be synthesized in a one-pot reaction from AB₂-type monomers. While 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene is an A₂B-type monomer (two aryl bromides 'A' and one benzylic bromide 'B'), it can be used to create hyperbranched structures through careful control of reaction conditions. A more straightforward approach is to first convert it into a true AB₂ monomer.

Protocol 3: One-Pot Synthesis of a Hyperbranched Poly(aryl-ether)

  • Monomer Modification (Optional but Recommended): To create a true AB₂ monomer, the benzylic bromide can be converted to a phenolic group. This can be achieved by reaction with sodium acetate followed by hydrolysis.

  • Polymerization: The resulting 2,6-dibromo-3-(hydroxymethyl)-4-methoxy-toluene can then undergo a self-polymerization reaction under conditions that promote nucleophilic aromatic substitution of the aryl bromides by the phenolic hydroxyl group.

  • Reaction Conditions: A typical procedure involves heating the monomer in a polar aprotic solvent such as NMP or DMF with a base like potassium carbonate at elevated temperatures (e.g., 150-180 °C).

  • Purification: The hyperbranched polymer is typically purified by precipitation into a non-solvent (e.g., methanol or water).

Characterization of Hyperbranched Polymers:

  • NMR Spectroscopy (¹H and ¹³C): To determine the degree of branching by integrating the signals corresponding to dendritic, linear, and terminal units.[7]

  • GPC/SEC: To determine the molecular weight distribution (polydispersity index, PDI). Hyperbranched polymers typically have a higher PDI than dendrimers.[4]

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To assess the thermal properties of the polymer, such as the glass transition temperature (Tg) and thermal stability.[3]

Table 2: Comparison of Dendrimers and Hyperbranched Polymers

FeatureDendrimersHyperbranched Polymers
Synthesis Stepwise, controlledOften one-pot
Structure Perfectly branched, monodisperseIrregularly branched, polydisperse
Molecular Weight Well-definedDistribution of molecular weights
Purification Often requires chromatography at each stepTypically precipitation

PART 4: Applications in Drug Development

The unique architecture of dendrimers and hyperbranched polymers synthesized from 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene makes them promising candidates for various applications in drug development.

  • Drug Delivery: The internal cavities of dendrimers can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.[8][9] The surface functional groups can be conjugated with targeting ligands for site-specific drug delivery.[10]

  • Gene Delivery: Cationic dendrimers can form complexes with nucleic acids (DNA, siRNA) and facilitate their delivery into cells.

  • Bioimaging: The periphery of the dendrimers can be functionalized with imaging agents for diagnostic applications.

The methoxy group on the core molecule can potentially enhance the biocompatibility and modify the pharmacokinetic profile of the resulting drug delivery system.

Conclusion

1,3-Dibromo-2-(bromomethyl)-5-methoxybenzene is a potent and versatile building block for the synthesis of complex macromolecular architectures. The differential reactivity of its bromine substituents allows for a high degree of control in the construction of both perfectly branched dendrimers and polydisperse hyperbranched polymers. The protocols outlined in this application note provide a foundational framework for researchers to explore the synthesis and functionalization of these novel materials. The potential applications in drug delivery and materials science are vast, and further investigation into the unique properties imparted by this specific core molecule is warranted.

References

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Application

Application Note: Lithium-Halogen Exchange Strategies for 1,3-Dibromo-2-(bromomethyl)-5-methoxybenzene

Executive Summary 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene (CAS: 130445-13-5) is a highly functionalized building block utilized in the synthesis of complex pharmaceuticals and advanced materials. However, subjecting...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3-dibromo-2-(bromomethyl)-5-methoxybenzene (CAS: 130445-13-5) is a highly functionalized building block utilized in the synthesis of complex pharmaceuticals and advanced materials. However, subjecting this molecule to standard lithium-halogen exchange conditions presents a profound chemoselectivity challenge. The molecule possesses two distinct reactive sites: two aryl bromides (primed for halogen-metal exchange) and one benzylic bromide (highly susceptible to nucleophilic attack and single-electron transfer pathways).

This application note provides researchers with field-proven methodologies to bypass these competing side reactions, ensuring high-yielding, regioselective functionalization.

Mechanistic Causality: The Chemoselectivity Dilemma

When an alkyllithium reagent (e.g., n-BuLi or t-BuLi) is introduced to 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene, two competing pathways emerge. The desired lithium-halogen exchange at the aryl position proceeds via a hypervalent 10-I-2 "ate-complex" intermediate[1]. This ate-complex formation is a thermodynamic process that can be structurally isolated and observed, as demonstrated by Farnham and Calabrese[2].

Conversely, the benzylic bromide is kinetically primed for nucleophilic substitution (S_N2) or Wurtz-type coupling. In conventional batch reactors, the rate of benzylic attack often exceeds the rate of aryl exchange. If n-BuLi is added directly in a standard flask, the reagent acts as a nucleophile against the benzylic position before the aryl ate-complex can fully resolve, leading to complex oligomeric mixtures and degraded yields.

G Substrate 1,3-dibromo-2-(bromomethyl) -5-methoxybenzene Reagent + n-BuLi / t-BuLi Substrate->Reagent Path1 Path A: Benzylic Attack (Kinetic Control) Reagent->Path1 Fast at > -78°C Path2 Path B: Aryl Exchange (Thermodynamic/Ate-Complex) Reagent->Path2 Requires Flash Flow or Protection Result1 Wurtz Coupling / Nucleophilic Substitution (Undesired) Path1->Result1 Result2 Aryl Lithium Formation (Desired) Path2->Result2

Chemoselectivity logic tree for the lithiation of 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene.

Strategic Workflows and Quantitative Data

To harness the synthetic utility of this building block, the kinetic dominance of the benzylic substitution must be suppressed. We recommend three distinct strategies depending on your laboratory's infrastructure and the target molecule:

  • Benzylic Pre-functionalization (Batch): Convert the benzylic bromide to an ether or amine prior to lithiation. This removes the electrophilic site entirely.

  • TurboGrignard Halogen-Metal Exchange (Batch): Utilize iPrMgCl·LiCl. The magnesium complex is significantly less nucleophilic than alkyllithiums, allowing for selective aryl exchange while leaving the benzylic bromide intact[3].

  • Flash Microflow Lithiation (Continuous Flow): Utilize microreactors to perform the Li-halogen exchange in milliseconds, trapping the aryllithium before it can undergo intramolecular or intermolecular Wurtz coupling[4].

Quantitative Reactivity Comparison
Reaction ConditionTarget BondCompeting ReactionApprox. Half-LifeYield of Desired Product
n-BuLi, Batch, -78°CAryl C-BrBenzylic Wurtz Coupling< 1 sec< 10%
iPrMgCl·LiCl, Batch, -20°CAryl C-BrNone (Benzylic Br stable)2-4 hours85%
n-BuLi, Microflow, 0°CAryl C-BrBenzylic Wurtz Coupling0.05 sec> 88%
n-BuLi, Batch (Protected), -78°CAryl C-BrNone5 min92%

Experimental Protocols

Protocol A: Pre-functionalization & Batch Lithiation

This protocol is the most robust method for standard batch chemistry setups. By first converting the benzylic bromide to a methoxymethyl ether, the subsequent lithium-halogen exchange proceeds cleanly.

Step 1: Benzylic Protection

  • Dissolve 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene (10 mmol) in anhydrous methanol (30 mL) under an argon atmosphere.

  • Dropwise add sodium methoxide (11 mmol, 0.5 M in MeOH) at 0 °C.

  • Stir for 2 hours at room temperature.

  • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 9:1). The starting material (R_f ~0.6) must completely disappear, replaced by a new spot (R_f ~0.4). This confirms the elimination of the reactive benzylic bromide hazard.

  • Quench with water, extract with dichloromethane, dry over Na₂SO₄, and concentrate to yield 1,3-dibromo-5-methoxy-2-(methoxymethyl)benzene.

Step 2: Lithium-Halogen Exchange

  • Dissolve the protected intermediate (5 mmol) in anhydrous THF (25 mL) and cool to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (5.2 mmol, 2.5 M in hexanes) down the side of the flask over 10 minutes.

  • Stir for 15 minutes at -78 °C to allow the ate-complex to fully collapse into the aryllithium species.

  • Add the desired electrophile (e.g., anhydrous DMF, 6 mmol) in one portion.

  • Allow the reaction to warm to room temperature over 1 hour, then quench with saturated aqueous NH₄Cl.

Protocol B: Flash Microflow Lithiation

For laboratories equipped with continuous flow systems, flash chemistry allows direct lithiation without the need for protecting groups, leveraging extreme mixing speeds to outcompete Wurtz coupling[5].

Flow S1 Substrate in THF (0.1 M) M1 T-Mixer 1 (0°C) S1->M1 S2 n-BuLi in Hexane (0.5 M) S2->M1 R1 Microtube Reactor (Residence Time: <0.1s) M1->R1 Lithiation M2 T-Mixer 2 (0°C) R1->M2 S3 Electrophile (e.g., DMF) S3->M2 Out Functionalized Product M2->Out Quench

Integrated microflow system for flash lithiation and subsequent electrophilic trapping.

Step-by-Step Flow Setup:

  • System Priming: Flush the entire microreactor network (T-shaped micromixers M1 and M2, internal diameter 250 μm and 500 μm respectively) with anhydrous THF. Submerge the reactor network in a 0 °C cooling bath.

  • Reagent Delivery:

    • Syringe A: 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene (0.10 M in THF).

    • Syringe B: n-BuLi (0.12 M in hexane).

    • Syringe C: Electrophile (e.g., DMF, 0.30 M in THF).

  • Flow Execution: Pump Syringe A and Syringe B into M1 at flow rates calibrated to achieve a residence time (t_R) of exactly 0.057 seconds in the microtube reactor (R1)[4].

  • Quenching: The output of R1 immediately enters M2, where it mixes with the flow from Syringe C.

  • Self-Validation Check: Route the initial 2 mL of output into an inline IR spectrometer or collect an immediate GC-MS sample. The absence of a dimerized mass peak (m/z ~556) confirms that the residence time was successfully kept below the threshold of Wurtz coupling.

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Method

Buchwald-Hartwig amination of 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene

An Application Note and Protocol for the Selective Buchwald-Hartwig Amination of 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene Introduction: Navigating Selectivity in Polyhalogenated Aromatic Systems The Buchwald-Hartwig...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Selective Buchwald-Hartwig Amination of 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene

Introduction: Navigating Selectivity in Polyhalogenated Aromatic Systems

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds, a linkage prevalent in pharmaceuticals, agrochemicals, and functional materials. This palladium-catalyzed cross-coupling reaction offers a powerful tool for constructing arylamines from aryl halides and amines. However, its application to polyhalogenated substrates, such as 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene, introduces significant challenges in achieving regioselectivity. The presence of multiple reactive sites—two aromatic C-Br bonds and a benzylic C-Br bond—necessitates a carefully orchestrated catalytic system to favor amination at a specific position.

This document provides a detailed protocol and scientific rationale for the selective mono-amination of 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene. We will explore the mechanistic considerations that underpin the choice of catalyst, ligand, base, and reaction conditions to preferentially target one of the aromatic C-Br bonds while preserving the other halogenated functionalities for subsequent synthetic transformations. This guide is intended for researchers and professionals in drug development and materials science who are looking to leverage complex, functionalized building blocks in their synthetic endeavors.

Mechanistic Insights: The Key to Regiocontrol

The regioselectivity in the Buchwald-Hartwig amination of polyhalogenated arenes is primarily governed by the relative rates of oxidative addition of the palladium(0) catalyst to the different C-X bonds. Generally, the order of reactivity for aryl halides is C-I > C-Br > C-Cl. In the case of 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene, we have two electronically distinct aromatic C-Br bonds and a more reactive benzylic C-Br bond. While the benzylic bromide is highly susceptible to nucleophilic substitution, its reactivity in the context of palladium-catalyzed amination can be modulated.

The choice of a sterically hindered phosphine ligand is crucial. These bulky ligands promote the formation of a monoligated palladium(0) species, which is highly reactive in the oxidative addition step. Furthermore, the electronic properties of the ligand can influence the selectivity. For this specific substrate, a ligand that favors oxidative addition to the less sterically hindered aromatic C-Br bond is desirable.

Experimental Protocol: Selective Mono-amination

This protocol details the selective mono-amination of 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene with a generic primary amine.

Reagents and Materials:

Reagent/MaterialGradeSupplier (Example)
1,3-dibromo-2-(bromomethyl)-5-methoxybenzene>98%Sigma-Aldrich
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeStrem Chemicals
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)>98%Combi-Blocks
Sodium tert-butoxide (NaOtBu)>98%Acros Organics
Primary Amine (R-NH₂)>98%TCI America
TolueneAnhydrous, >99.8%EMD Millipore
Diethyl EtherAnhydrous, >99%Fisher Scientific
Saturated Aqueous Sodium Bicarbonate SolutionACS GradeVWR
BrineACS GradeVWR
Magnesium Sulfate (MgSO₄)AnhydrousJ.T. Baker
Argon GasHigh PurityAirgas
Schlenk FlaskChemglass
Magnetic Stir Plate and Stir Bar
TLC Plates (Silica Gel 60 F₂₅₄)Merck

Reaction Workflow:

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents 1. Add Pd(OAc)₂, XPhos, NaOtBu, and substrate to Schlenk flask inert 2. Evacuate and backfill with Argon (3x) reagents->inert Establish Inert Atmosphere solvent_amine 3. Add anhydrous toluene and primary amine inert->solvent_amine Introduce Liquid Reagents heating 4. Heat to 100 °C with stirring solvent_amine->heating Initiate Reaction monitoring 5. Monitor by TLC (e.g., 12-24 h) heating->monitoring Track Progress quench 6. Cool to RT and quench with sat. NaHCO₃ monitoring->quench Upon Completion extract 7. Extract with diethyl ether (3x) quench->extract wash 8. Wash organic layers with brine extract->wash dry 9. Dry with MgSO₄, filter, and concentrate wash->dry purify 10. Purify by column chromatography dry->purify final_product final_product purify->final_product Isolated Product

Caption: Workflow for the selective Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Preparation of the Reaction Vessel: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), sodium tert-butoxide (1.4 mmol, 1.4 equiv), and 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene (1.0 mmol, 1.0 equiv).

    • Rationale: The use of a Schlenk flask and flame-drying ensures an oxygen- and moisture-free environment, which is critical for the stability and activity of the palladium catalyst. XPhos is a bulky, electron-rich biarylphosphine ligand that promotes the formation of the active monoligated Pd(0) species and facilitates the reductive elimination step.

  • Establishing an Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with high-purity argon gas. Repeat this cycle three times.

    • Rationale: The palladium(0) catalytic species is sensitive to oxidation, which can lead to catalyst deactivation. This step is crucial to ensure the longevity and efficiency of the catalyst throughout the reaction.

  • Addition of Reagents: Under a positive pressure of argon, add anhydrous toluene (5 mL) followed by the primary amine (1.2 mmol, 1.2 equiv) via syringe.

    • Rationale: Anhydrous toluene is a common solvent for Buchwald-Hartwig aminations as it is non-protic and has a suitable boiling point for these reactions. A slight excess of the amine is used to ensure complete consumption of the limiting reagent.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

    • Rationale: Elevated temperatures are typically required to promote the rate of the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

    • Rationale: TLC provides a simple and effective way to track the disappearance of the starting material and the appearance of the product, indicating the completion of the reaction.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution (10 mL).

    • Rationale: Quenching with an aqueous solution neutralizes any remaining base and helps to dissolve inorganic byproducts.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

    • Rationale: The desired product is expected to be more soluble in the organic phase, allowing for its separation from the aqueous phase.

  • Washing: Combine the organic layers and wash with brine (20 mL).

    • Rationale: Washing with brine helps to remove any remaining water and inorganic salts from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

    • Rationale: Removal of residual water is important before solvent evaporation to prevent potential hydrolysis of the product or other side reactions.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired mono-aminated product.

    • Rationale: Chromatography is necessary to separate the desired product from any unreacted starting materials, byproducts, and catalyst residues.

Data Interpretation and Expected Outcomes

The successful execution of this protocol is expected to yield the mono-aminated product with high selectivity. The choice of XPhos as the ligand and the controlled reaction conditions are designed to favor amination at one of the aromatic C-Br positions over the other and to minimize side reactions involving the benzylic bromide.

Troubleshooting Common Issues:

IssuePotential CauseSuggested Solution
Low ConversionInactive catalyst, insufficient temperatureEnsure an inert atmosphere, use fresh reagents, and confirm the reaction temperature.
Formation of Di-aminated ProductHigh catalyst loading, prolonged reaction timeReduce catalyst loading, carefully monitor the reaction, and stop it once the starting material is consumed.
Reaction with Benzylic BromideInappropriate ligand choice, high temperatureScreen other bulky ligands, consider lowering the reaction temperature.
Poor Yield after PurificationProduct instability on silica gelConsider using a different stationary phase (e.g., alumina) or deactivating the silica gel with triethylamine.

Conclusion

The selective is a challenging yet achievable transformation. The protocol outlined in this application note provides a robust starting point for researchers. The key to success lies in the careful control of the reaction parameters, particularly the choice of ligand and the maintenance of an inert atmosphere. By understanding the underlying mechanistic principles, chemists can effectively utilize this powerful reaction to synthesize complex and highly functionalized molecules for a wide range of applications.

References

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Strengths. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Palladium-Catalyzed Amination of Aryl Bromides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Shaughnessy, K. H. (2015). The Schlenk Line: A Practical Guide for the Safe Handling of Air-Sensitive Materials. Organometallics, 34(15), 3655–3657. [Link]

Application

Application Note: Engineering pH-Responsive Covalent Organic Frameworks (COFs) for Targeted Drug Delivery Using CAS 130445-13-5

Executive Summary & Scientific Rationale The development of smart nanocarriers for targeted chemotherapeutic delivery requires materials with high porosity, tunable surface chemistry, and stimuli-responsive behavior. Cov...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The development of smart nanocarriers for targeted chemotherapeutic delivery requires materials with high porosity, tunable surface chemistry, and stimuli-responsive behavior. Covalent Organic Frameworks (COFs) have emerged as superior candidates due to their highly ordered structures and predictable functionalization [1].

This application note details a bottom-up synthetic strategy utilizing CAS 130445-13-5 (1,3-Dibromo-2-(bromomethyl)-5-methoxybenzene) as a highly versatile, tri-orthogonal building block. By exploiting the differential reactivity of its functional groups, researchers can engineer Morph-COF-1 , an imine-linked, morpholine-functionalized framework specifically designed for the pH-responsive delivery of Doxorubicin (DOX).

The Chemical Logic of CAS 130445-13-5:

  • Bromomethyl Group (-CH₂Br): Highly susceptible to nucleophilic substitution. This allows for the pre-synthetic attachment of a morpholine moiety, which acts as a pH-responsive "sponge" in the acidic tumor microenvironment [2].

  • 1,3-Dibromo Groups (-Br): Serve as handles for Suzuki-Miyaura cross-coupling, enabling the extension of the core into a di-topic aldehyde monomer required for COF polymerization.

  • Methoxy Group (-OCH₃): Provides steric shielding and electron density, tuning the internal pore polarity to enhance non-covalent drug loading.

Experimental Workflow & Pathway Design

The synthesis follows a strict chronological order to prevent unwanted side reactions. The highly reactive benzylic bromide must be functionalized before the palladium-catalyzed cross-coupling step to prevent homocoupling or premature oxidative addition.

G A CAS 130445-13-5 (Building Block) B Nucleophilic Substitution (Morpholine) A->B Step 1a C Suzuki-Miyaura Coupling (4-Formylphenylboronic acid) B->C Step 1b D Morph-Dialdehyde (Monomer) C->D Yield E Solvothermal Condensation (+ TAPB, Acetic Acid) D->E Step 2 F Morph-COF-1 (Crystalline Framework) E->F Crystallization

Workflow for the bottom-up synthesis of Morph-COF-1 from CAS 130445-13-5.

Detailed Protocols & Causality

Protocol 1: Synthesis of the Morph-Dialdehyde Monomer

Step 1a: Morpholine Functionalization (Protection & Functionalization)

  • Dissolve 10.0 mmol of CAS 130445-13-5 and 12.0 mmol of morpholine in 50 mL of anhydrous acetonitrile.

  • Add 15.0 mmol of anhydrous potassium carbonate (K₂CO₃) as an acid scavenger.

  • Reflux the mixture at 80 °C for 12 hours under a nitrogen atmosphere.

  • Validation: Monitor via TLC (Hexane:Ethyl Acetate 4:1). The disappearance of the starting material indicates complete conversion. Filter the salts and concentrate the filtrate to yield 1,3-dibromo-2-(morpholinomethyl)-5-methoxybenzene.

  • Expert Insight: Acetonitrile is chosen for its polar aprotic nature, accelerating the SN2 substitution while keeping the inorganic base suspended. Reacting the bromomethyl group first is non-negotiable; failing to do so will result in the palladium catalyst indiscriminately attacking the benzylic position during Step 1b.

Step 1b: Suzuki-Miyaura Cross-Coupling

  • In a Schlenk flask, combine the product from Step 1a (5.0 mmol), 4-formylphenylboronic acid (12.0 mmol), and K₂CO₃ (15.0 mmol).

  • Add a degassed solvent mixture of Toluene/Ethanol/H₂O (v/v/v 2:1:1, 40 mL).

  • Add 0.25 mmol of Pd(PPh₃)₄ catalyst under a strict argon counter-flow.

  • Reflux at 90 °C for 24 hours.

  • Validation: Extract with ethyl acetate, dry over MgSO₄, and purify via column chromatography to isolate the Morph-Dialdehyde monomer. Confirm structure via ¹H-NMR (aldehyde protons expected at ~10.0 ppm).

Protocol 2: Solvothermal Synthesis of Morph-COF-1

The formation of highly crystalline imine-linked COFs requires a delicate balance between kinetic bond formation and thermodynamic error correction [3].

  • Charge a Pyrex tube with Morph-Dialdehyde (0.3 mmol) and 1,3,5-Tris(4-aminophenyl)benzene (TAPB) (0.2 mmol).

  • Add 3.0 mL of Mesitylene and 3.0 mL of 1,4-Dioxane. Sonicate for 10 minutes to form a homogeneous dispersion.

  • Add 0.6 mL of 6 M aqueous Acetic Acid.

  • Flash-freeze the tube in liquid nitrogen, evacuate to an internal pressure of < 150 mTorr, and flame-seal the tube.

  • Heat the sealed tube in an oven at 120 °C for 72 hours.

  • Validation: Cool to room temperature. Isolate the yellow precipitate via centrifugation. Wash extensively with THF and acetone, followed by Soxhlet extraction with THF for 24 hours to remove trapped oligomers. Analyze via Powder X-Ray Diffraction (PXRD) to confirm crystallinity and FTIR (appearance of C=N stretch at ~1620 cm⁻¹ and disappearance of N-H/C=O stretches) [3].

  • Expert Insight: The Mesitylene/Dioxane (1:1) mixture is critical. Mesitylene provides the necessary hydrophobicity to solubilize the growing planar oligomers, preventing premature precipitation (which causes amorphism). Dioxane is polar and miscible with the 6 M acetic acid catalyst, ensuring the water is evenly distributed to facilitate the reversible imine exchange required for crystalline "error-correction".

Protocol 3: Doxorubicin (DOX) Loading and pH-Responsive Release
  • Drug Loading: Disperse 10 mg of Morph-COF-1 in 10 mL of a DOX·HCl solution (1 mg/mL in PBS, pH 7.4). Stir in the dark at room temperature for 48 hours.

  • Recover the DOX@Morph-COF-1 via centrifugation. Wash with PBS until the supernatant is colorless. Lyophilize the powder.

  • Release Assay: Suspend 5 mg of DOX@Morph-COF-1 in a dialysis bag (MWCO 3500 Da). Submerge in 50 mL of release media (PBS at pH 7.4 or pH 5.5) at 37 °C with gentle shaking.

  • Quantify the released DOX at predetermined time points using UV-Vis spectroscopy ( λmax​ = 480 nm).

Mechanistic Causality of pH-Responsive Release

The efficacy of Morph-COF-1 lies in its ability to differentiate between the physiological environment (pH 7.4) and the acidic endo-lysosomes of cancer cells (pH 5.0–5.5) [4].

At pH 7.4, the morpholine moieties (pKa ~8.3) are predominantly neutral or weakly protonated, allowing DOX to remain tightly packed within the COF pores via π−π stacking and hydrophobic interactions. Upon endocytosis into the acidic tumor microenvironment, the morpholine nitrogen becomes fully protonated. The sudden influx of positive charge within the confined nanopores creates violent electrostatic repulsion against the positively charged DOX molecules (pKa ~8.2), forcefully expelling the drug [2][4].

Mechanism N1 DOX@Morph-COF-1 (Stable at pH 7.4) N2 Tumor Microenvironment / Endo-lysosome (pH 5.0-5.5) N1->N2 Cellular Uptake N3 Protonation of Morpholine Moieties N2->N3 Acidic Trigger N4 Electrostatic Repulsion (COF+ vs. DOX+) N3->N4 Charge Generation N5 Rapid DOX Release (Targeted Delivery) N4->N5 Drug Desorption

Mechanism of pH-responsive Doxorubicin (DOX) release from Morph-COF-1.

Quantitative Data Summary

The table below summarizes the expected performance metrics of Morph-COF-1 compared to non-functionalized baseline COFs, validating the necessity of the morpholine modification derived from CAS 130445-13-5.

MaterialDOX Loading Capacity (wt%)Cumulative Release (pH 7.4, 72h)Cumulative Release (pH 5.5, 72h)Primary Release Mechanism
Standard Imine COF ~15 - 20%~25%~35%Passive Diffusion
Morph-COF-1 32.5% < 12% > 85% Electrostatic Repulsion

Data interpretation: Morph-COF-1 exhibits superior drug loading due to the polar morpholine groups interacting with DOX during the loading phase. Crucially, it demonstrates minimal premature leakage at physiological pH, drastically reducing off-target cardiotoxicity, while ensuring near-complete payload delivery in acidic tumor environments [4].

References

  • Wang, W., Song, Y., Chen, J., Yang, Y., Wang, J., Song, Y., Ni, J., Tang, M., Zhao, J., Sun, Y., Sun, T., & Peng, J. (2022). Covalent Organic Frameworks as Nanocarriers for Improved Delivery of Chemotherapeutic Agents. Nanomaterials (MDPI).[Link]

  • Ghosh, P., & Banerjee, P. (2023). Drug delivery using biocompatible covalent organic frameworks (COFs) towards a therapeutic approach. Chemical Communications.[Link]

  • Mokhtari, N., & Dinari, M. (2023). Imine-Linked Covalent Organic Frameworks: A Biocompatible and pH-Dependent Carrier for In Vitro Sustained Release of Doxorubicin. ACS Omega.[Link]

  • Jia, Q., Yin, Y., Chuang, X., Cheng, C., Lin, H., Wen, Y., & Dong, H. (2020). pH and Redox Dual-Sensitive Covalent Organic Framework Nanocarriers to Resolve the Dilemma Between Extracellular Drug Loading and Intracellular Drug Release. Frontiers in Bioengineering and Biotechnology.[Link]

Method

Application Note: Orthogonal Catalytic Cross-Coupling Strategies Utilizing 1,3-Dibromo-2-(bromomethyl)-5-methoxybenzene

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Discovery Professionals Compound Focus: 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene (CAS: 130445-13-5) Executive Summary The design of complex dendriti...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Discovery Professionals Compound Focus: 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene (CAS: 130445-13-5)

Executive Summary

The design of complex dendritic macromolecules, advanced fluorophores, and multi-targeted drug pharmacophores frequently requires building blocks that offer programmable, multi-stage reactivity. 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene serves as an elite trifunctional hub for such applications.

This application note details the mechanistic rationale and validated protocols for achieving strictly orthogonal cross-coupling with this molecule. By exploiting the inherent kinetic and thermodynamic differences between its C(sp³)–Br and C(sp²)–Br bonds, researchers can execute a sequential, two-stage functionalization strategy without the need for protecting group chemistry.

Mechanistic Insights: The Causality of Chemoselectivity

As a Senior Application Scientist, I emphasize that successful orthogonal catalysis is never accidental; it is the result of precisely tuning the catalytic system to the substrate's electronic and steric microenvironment.

Electronic Mapping of the Substrate

In 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene, the spatial arrangement of substituents dictates its reactivity profile:

  • The Benzylic C(sp³)–Br (C2 Position): The methoxy group at C5 exerts a strong +M (resonance) effect, donating electron density to the para position (C2). This electronic enrichment stabilizes the transition state during oxidative addition by Palladium(0) or nucleophilic displacement (Sₙ2). Furthermore, the C(sp³)–Br bond possesses a significantly lower bond dissociation energy (~68 kcal/mol) compared to aryl bromides, making it kinetically hyper-reactive at ambient temperatures .

  • The Aryl C(sp²)–Br (C1 & C3 Positions): The bromines are situated meta to the methoxy group. They do not benefit from resonance donation; instead, they experience a weak -I (inductive) withdrawal from the oxygen. While this makes the C(sp²)–Br bonds electronically standard for cross-coupling, they are sterically hindered by the adjacent benzylic substituent. Consequently, oxidative addition at these sites requires elevated temperatures and highly active, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos or XPhos) .

By leveraging these disparities, we can construct a self-validating, two-stage workflow.

Workflow Start 1,3-dibromo-2-(bromomethyl) -5-methoxybenzene Stage1 Stage 1: Benzylic Substitution (Mild Conditions, Pd(PPh3)4) Start->Stage1 Intermediate 2,6-Dibromo-4-methoxy -benzyl derivative Stage1->Intermediate Stage2 Stage 2: Aryl Cross-Coupling (Harsh Conditions, Pd2(dba)3/SPhos) Intermediate->Stage2 Product Trisubstituted Extended Pi-System Stage2->Product

Figure 1: Orthogonal reactivity workflow for the trifunctional building block.

Experimental Protocols

The following protocols are engineered to be self-validating systems. The choice of catalyst, base, and temperature acts as a thermodynamic gatekeeper, ensuring that the reaction cannot proceed to the next stage without deliberate user intervention.

Protocol A: Chemoselective Benzylic Suzuki-Miyaura Coupling (Stage 1)

This protocol selectively functionalizes the benzylic bromide while leaving the two aryl bromides completely intact, providing a foundation for convergent dendritic synthesis .

Reagents & Materials:

  • 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene (1.0 equiv, 1.0 mmol, 358.8 mg)

  • Arylboronic acid (1.05 equiv)

  • Pd(PPh₃)₄ (5.0 mol%)

  • K₂CO₃ (2.0 equiv, aqueous 2M solution)

  • Solvent: THF/H₂O (4:1 v/v, degassed)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under argon, dissolve the trifunctional bromide and arylboronic acid in 8 mL of anhydrous, degassed THF.

  • Catalyst Introduction: Add Pd(PPh₃)₄ (5 mol%) in one portion. Causality note: Tetrakis(triphenylphosphine)palladium(0) is chosen because its relatively low electron density and high steric bulk prevent premature oxidative addition into the sterically hindered aryl bromides at low temperatures.

  • Base Addition: Inject 2 mL of degassed 2M aqueous K₂CO₃.

  • Reaction: Stir the biphasic mixture vigorously at 25 °C to 35 °C for 3 hours. Do not exceed 40 °C.

  • Validation & Quality Control: Extract a 50 µL aliquot, quench in EtOAc/H₂O, and analyze the organic phase via GC-MS. The protocol is self-validating when the starting material mass (m/z ~358) disappears, replaced entirely by the mono-coupled product, with an absolute absence of di- or tri-coupled mass peaks.

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Global Aryl Cross-Coupling (Stage 2)

Once the benzylic position is functionalized, the remaining 2,6-dibromoaryl system is subjected to aggressive coupling conditions to attach the final two appendages.

Reagents & Materials:

  • Stage 1 Product (2,6-dibromo-4-methoxybenzyl derivative) (1.0 equiv, 1.0 mmol)

  • Aryl/Heteroaryl boronic acid (2.5 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (10.0 mol%)

  • K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/H₂O (5:1 v/v, degassed)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with the Stage 1 product, boronic acid, and K₃PO₄.

  • Ligand-Catalyst Pre-activation: In a separate vial, mix Pd₂(dba)₃ and SPhos in 1 mL of degassed toluene for 10 minutes until the solution turns pale yellow, indicating the formation of the active monomeric Pd(0)-SPhos complex. Causality note: SPhos is mandatory here. Its electron-rich dicyclohexyl moiety accelerates oxidative addition into the aryl bromides, while its biphenyl backbone promotes rapid reductive elimination.

  • Reaction: Transfer the active catalyst to the main vial, add the remaining toluene and water, seal, and heat to 95 °C for 16 hours.

  • Validation & Quality Control: Monitor via LC-MS. The intermediate mono-coupled aryl species must fully convert to the di-coupled product. If the mono-coupled intermediate persists >12 hours, the catalytic cycle has stalled (likely due to protodeboronation of the boronic acid). The system validates itself when only the fully trisubstituted product is detected.

CatCycle Pd0 Pd(0)-SPhos Active Catalyst OxAdd Oxidative Addition (Aryl-Br Cleavage) Pd0->OxAdd Ar-Br insertion (High Temp) PdII Pd(II) Aryl Bromide Complex OxAdd->PdII TransMet Transmetalation (Boronic Acid) PdII->TransMet Base, Ar'-B(OH)2 PdII_Trans Pd(II) Diaryl Complex TransMet->PdII_Trans RedElim Reductive Elimination PdII_Trans->RedElim RedElim->Pd0 Product release

Figure 2: Palladium catalytic cycle for Stage 2, driven by the electron-rich SPhos ligand.

Quantitative Data Summary

To ensure reproducibility across different laboratory environments, the following table summarizes the critical thermodynamic and kinetic parameters that differentiate the two stages of this orthogonal strategy.

ParameterStage 1: Chemoselective Benzylic FunctionalizationStage 2: Global Aryl Cross-Coupling
Target Bond C(sp³)–Br (Benzylic)C(sp²)–Br (Aryl)
Catalyst System Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ (2.5 mol%) + SPhos (10 mol%)
Base & Solvent K₂CO₃, THF/H₂O (4:1)K₃PO₄, Toluene/H₂O (5:1)
Temperature 25 °C – 35 °C (Strictly <40 °C)90 °C – 100 °C
Reaction Time 2 – 4 hours12 – 18 hours
Yield Expectation >85% (Mono-coupled benzylic)>80% (Di-coupled aryl)
Primary Failure Mode Premature aryl coupling (if Temp > 50 °C)Incomplete double coupling (stalled mono-aryl)

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. URL:[Link]

  • Hawker, C. J., & Fréchet, J. M. J. (1990). Preparation of polymers with controlled molecular architecture. A new convergent approach to dendritic macromolecules. Journal of the American Chemical Society, 112(21), 7638–7647. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling &amp; Storage of 1,3-Dibromo-2-(bromomethyl)-5-methoxybenzene

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene .

As a highly reactive benzylic bromide, this compound is a valuable electrophile in organic synthesis. However, its reactivity also makes it notoriously susceptible to moisture-induced degradation. This guide synthesizes mechanistic causality with field-proven protocols to ensure the structural integrity of your reagent during long-term storage.

Mechanistic Insight: The Causality of Degradation

To prevent degradation, one must first understand the mechanism. 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene features a benzylic carbon attached to a bromide leaving group. Despite the steric shielding provided by the two ortho-bromine atoms, the benzylic position remains highly vulnerable to nucleophilic attack by atmospheric moisture[1].

When exposed to water, the compound undergoes hydrolysis to form the corresponding benzyl alcohol and hydrobromic acid (HBr)[2]. This is not a simple linear degradation; it is an autocatalytic cascade . The generated HBr lowers the local pH, which can catalyze further solvolysis, trigger Friedel-Crafts-type polymerization, and cause dangerous pressure buildup within sealed containers[2].

HydrolysisMechanism A 1,3-dibromo-2-(bromomethyl) -5-methoxybenzene C Benzyl Alcohol Derivative A->C Hydrolysis D HBr Gas (Autocatalyst & Pressurant) A->D Byproduct B Atmospheric H2O (Nucleophilic Attack) B->A Moisture Ingress D->A Autocatalysis E Polymerization & Discoloration D->E Side Reactions

Mechanistic pathway of moisture-induced hydrolysis and HBr-mediated autocatalysis.

Troubleshooting & FAQs

Q1: My sealed vial of 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene turned dark brown and hissed when I opened it. What happened? A1: The "hiss" is pressurized hydrobromic acid (HBr) gas escaping. Moisture ingress occurred during a previous opening, initiating hydrolysis[2]. The dark discoloration is the result of HBr-catalyzed polymerization or decomposition of the aromatic system. Once this autocatalytic cycle begins, the reagent's purity drops precipitously. It should be discarded or repurified via distillation/recrystallization before use.

Q2: To keep the reagent dry, can I store the neat liquid/solid directly over activated 4A molecular sieves? A2: Absolutely not. This is a critical safety hazard. Direct contact between benzylic bromides and activated molecular sieves can trigger a violent condensation-polymerization reaction accompanied by rapid HBr gas generation. This exact scenario has been documented to cause storage bottles to burst[2]. Desiccation must always be external (e.g., storing the sealed vial inside a desiccator), never internal.

Q3: Is there a chemical way to stabilize the reagent for long-term storage? A3: Yes. The addition of a trace amount of an acid scavenger is a field-proven standard for benzylic bromides. Adding 0.1% to 1% (v/v) propylene oxide acts as an effective stabilizer[3]. Propylene oxide reacts irreversibly with any trace HBr generated by ambient moisture, forming a stable, volatile bromohydrin. This breaks the autocatalytic degradation cycle without interfering with most downstream synthetic applications[3].

Standard Operating Procedure (SOP): Storage & Handling

To create a self-validating, anhydrous storage system, follow this step-by-step methodology[4]:

Step 1: Environment Preparation

  • Perform all transfers inside a nitrogen/argon-filled glovebox or use standard Schlenk line techniques to ensure a strictly anhydrous environment.

Step 2: Aliquoting

  • Divide the bulk chemical into single-use or small-volume aliquots in amber glass vials. Amber glass prevents photolytic cleavage of the carbon-bromine bond, which generates bromine radicals.

Step 3: Chemical Stabilization (Optional but Recommended)

  • Using a micro-syringe, add 0.1% (v/v) of anhydrous propylene oxide to the vial[3]. Swirl gently to mix.

Step 4: Primary Sealing

  • Purge the headspace of the vial with dry Argon (Argon is heavier than Nitrogen and provides a better blanket).

  • Seal the vial with a PTFE-lined screw cap. Do not use rubber septa for long-term storage, as HBr will degrade the rubber. Wrap the cap tightly with Parafilm or PTFE tape.

Step 5: Secondary Containment & Temperature Control

  • Place the sealed vials inside a secondary container (such as a vacuum desiccator or a sealed jar containing indicating Drierite or silica gel).

  • Store the secondary container in a -20°C freezer . Low temperatures drastically reduce the kinetic rate of any potential hydrolysis.

StorageWorkflow Step1 1. Inert Transfer Glovebox/Schlenk Step2 2. Stabilize Add 0.1% Propylene Oxide Step1->Step2 Step3 3. Seal PTFE Cap + Argon + Parafilm Step2->Step3 Step4 4. Desiccate External Drierite Step3->Step4 Step5 5. Store -20°C Freezer Step4->Step5

Step-by-step workflow for the anhydrous stabilization and storage of benzylic bromides.

Quantitative Storage Data

The following table summarizes the expected shelf-life of 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene under various environmental conditions based on the kinetic vulnerabilities of benzylic bromides.

Storage TemperatureAtmosphereDesiccation MethodStabilizer AddedExpected Shelf-Life
Room Temp (20°C)Ambient AirNoneNone< 1 week (Rapid Hydrolysis)
4°C (Fridge)Ambient AirNoneNone1 - 2 months
-20°C (Freezer)Argon (Inert)External (Drierite)None6 - 12 months
-20°C (Freezer)Argon (Inert)External (Drierite)0.1% Propylene Oxide> 12 months (Optimal)
Any TemperatureAnyInternal (Molecular Sieves)AnyDANGER (Burst Hazard)

References

  • Zoro. "1832 Benzyl Bromide (stabilized with Propylene Oxide) MSDS" (Detailing hydrolysis half-life and moisture sensitivity). Available at:[Link]

  • Office of Scientific and Technical Information (OSTI). "Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents" (Discussing benzyl bromide stability under dry conditions). Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Yield in the Synthesis of 1,3-Dibromo-2-(bromomethyl)-5-methoxybenzene

Target Audience: Researchers, scientists, and drug development professionals. Overview & Mechanistic Pathway The synthesis of 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene is a critical transformation for generating highl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Overview & Mechanistic Pathway

The synthesis of 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene is a critical transformation for generating highly functionalized building blocks in drug discovery. This synthesis is typically achieved via the Wohl-Ziegler benzylic bromination of its precursor, 1,3-dibromo-5-methoxy-2-methylbenzene, utilizing N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (1).

Understanding the Goldfinger mechanism is critical for yield optimization. NBS does not directly abstract the benzylic hydrogen; rather, it acts as a low-concentration reservoir for molecular bromine (Br₂), which is generated upon reaction with trace hydrogen bromide (HBr) (2). Maintaining this low Br₂ concentration is the key to favoring radical substitution over electrophilic aromatic addition.

Mechanism Init 1. Initiation Initiator (AIBN/BPO) → 2 R• Prop1 2. Propagation (H-Abstraction) Br• + Ar-CH3 → Ar-CH2• + HBr Init->Prop1 BrGen 3. Bromine Generation NBS + HBr → Succinimide + Br2 Prop1->BrGen Prop2 4. Propagation (Bromination) Ar-CH2• + Br2 → Ar-CH2Br + Br• BrGen->Prop2 Prop2->Prop1 Br• recycles Term 5. Termination Radical Recombination Prop2->Term

Radical chain mechanism of Wohl-Ziegler benzylic bromination.

Standard Operating Procedure (SOP): Benzylic Bromination

To ensure scientific integrity and a self-validating system, follow this optimized, step-by-step protocol. Every step is designed to control the causality of the radical chain reaction.

Workflow Prep 1. Reagent Prep Purify NBS & Dry Solvent Reaction 2. Reflux Add Initiator in Portions Prep->Reaction Monitor 3. Monitor GC-MS / TLC Analysis Reaction->Monitor Workup 4. Workup Filter Succinimide Monitor->Workup Purify 5. Purification Recrystallization Workup->Purify

Step-by-step experimental workflow for benzylic bromination.

Step 1: Reagent Preparation

  • Purify NBS: Recrystallize NBS from water (90–95 °C) to remove trace Br₂ and succinimide. Dry thoroughly under a vacuum. Causality: Impure NBS contains high levels of Br₂, which shifts the reaction toward electrophilic aromatic substitution.

  • Dry Solvent: Use anhydrous α,α,α-trifluorotoluene (TFT). Degas the solvent by sparging with nitrogen for 15 minutes. Causality: Oxygen is a diradical and acts as a potent radical scavenger, quenching the propagation chain.

Step 2: Reaction Setup

  • In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 1,3-dibromo-5-methoxy-2-methylbenzene (1.0 equiv) in anhydrous TFT (0.1 M to 0.2 M concentration).

  • Add recrystallized NBS (1.05 equiv).

Step 3: Initiation & Reflux

  • Heat the mixture to a gentle reflux (approx. 100 °C for TFT).

  • Add the radical initiator (AIBN or BPO, 0.1 equiv total) in three equal portions over 1.5 hours. Causality: Initiators have short half-lives at reflux temperatures. Portion-wise addition ensures a steady, low concentration of radicals, preventing premature termination events.

Step 4: Monitoring (Self-Validating Step)

  • Monitor the reaction via GC-MS or TLC. Visually, the reaction is nearing completion when the dense NBS powder at the bottom of the flask converts entirely to succinimide, which floats to the surface of the solvent.

Step 5: Workup & Purification

  • Cool the reaction to 0 °C to fully precipitate the succinimide byproduct.

  • Filter the mixture through a Celite pad and wash the filter cake with cold TFT.

  • Wash the filtrate with saturated aqueous NaHCO₃, water, and brine. Dry over anhydrous Na₂SO₄.

  • Evaporate the solvent under reduced pressure. Purify the crude product via recrystallization (e.g., from hexanes/dichloromethane) to isolate pure 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene.

Troubleshooting Guide & FAQs

Q1: Why am I seeing significant amounts of the dibromomethyl (Ar-CHBr₂) side product? A: Over-bromination is caused by an excess of NBS or prolonged reaction times. Even though the benzylic position of 1,3-dibromo-5-methoxy-2-methylbenzene is sterically hindered by the ortho-bromine atoms, it remains susceptible to secondary bromination once the mono-bromide is formed. Solution: Strictly limit NBS to 1.05 equivalents. Stop the reaction immediately once GC-MS indicates the consumption of the starting material.

Q2: My reaction stalls at 50% conversion. How can I drive it to completion? A: This is typically caused by initiator depletion or moisture in the system. Radical initiators like AIBN decay exponentially. If added all at once, the radical spike leads to rapid recombination (termination) rather than propagation. Furthermore, if the solvent is wet, NBS reacts with water to form hypobromous acid (HOBr), which destroys the radical chain. Solution: Ensure strictly anhydrous conditions. Add the initiator in portions over the course of the reaction.

Q3: Why is my NBS turning yellow/brown, and does it affect the reaction? A: Yellowing indicates the degradation of NBS into molecular bromine (Br₂) and succinimide over time. While the Goldfinger mechanism requires trace Br₂, macroscopic amounts of Br₂ will stall the radical chain and promote unwanted side reactions. Solution: Always recrystallize NBS from hot water prior to use and store it in the dark under inert gas (2).

Q4: Can I replace carbon tetrachloride (CCl₄) due to its toxicity and regulatory restrictions? A: Yes. While CCl₄ is the traditional solvent for Wohl-Ziegler brominations because it lacks abstractable hydrogen atoms, it is highly toxic and banned under the Montreal Protocol. α,α,α-Trifluorotoluene (TFT) is the modern, environmentally benign alternative (3). It offers a similar dielectric constant and lacks abstractable hydrogens, ensuring the radical chain remains unbroken.

Yield Optimization Matrix

Use the following data matrix to benchmark and optimize your reaction parameters.

ParameterSub-optimal ConditionOptimized ConditionMechanistic RationaleExpected Yield Impact
Solvent CCl₄ (Wet) or DichloromethaneAnhydrous Trifluorotoluene (TFT)Prevents HOBr formation; TFT lacks abstractable hydrogens, avoiding solvent-radical side reactions.+15-20%
NBS Quality Off-the-shelf (Yellowish)Recrystallized (White)Removes excess Br₂ that causes electrophilic aromatic substitution instead of radical propagation.+10-15%
Initiator Addition 0.1 equiv added all at once0.1 equiv added in 3 portionsPrevents radical spiking and premature termination via radical-radical recombination.+20-25%
Atmosphere Open airDegassed, Nitrogen atmosphereOxygen is a diradical and acts as a potent radical scavenger, quenching the propagation chain.+10%
NBS Stoichiometry 1.2 - 1.5 equivalents1.05 equivalentsPrevents over-bromination to the dibromomethyl derivative.+15% (Purity)

References

  • Source: doi.
  • Title: What is N-Bromosuccinimide?
  • Source: chemrxiv.

Sources

Troubleshooting

Minimizing polymerization side reactions of 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene

Welcome to the Advanced Technical Support Guide for handling 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene . As a highly reactive, multifunctional building block, this compound is invaluable in complex API synthesis.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Guide for handling 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene . As a highly reactive, multifunctional building block, this compound is invaluable in complex API synthesis. However, its inherent structural properties make it exceptionally susceptible to rapid, catastrophic polymerization.

This guide is designed for researchers and drug development professionals to understand the mechanistic root causes of this degradation, troubleshoot common handling errors, and implement self-validating protocols to ensure high-yield reactions.

The Mechanistic Root Cause: Why Does It Polymerize?

To control the molecule, you must first understand its electronic environment. The instability of 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene is driven by a perfect storm of electronic activation and leaving-group lability:

  • Carbocation Stabilization: The methoxy group (-OCH₃) at the C5 position is strongly electron-donating. Because it is positioned para to the bromomethyl group at C2, the oxygen lone pair can delocalize through the aromatic ring, highly stabilizing the formation of a benzylic carbocation at C2[1].

  • Electrophilic Attack: Once the benzylic carbocation forms, it acts as a potent electrophile. The C4 and C6 positions on adjacent monomers are ortho to the methoxy group and are highly activated for electrophilic aromatic substitution[2].

  • Autocatalysis: The resulting Friedel-Crafts alkylation between two monomers releases hydrobromic acid (HBr)[3]. This strong Brønsted acid protonates the bromomethyl groups of unreacted monomers, drastically lowering the activation energy for further carbocation formation. This triggers a runaway, autocatalytic degradation cycle that turns the material into an insoluble polymeric "tar"[4].

Mechanism Monomer 1,3-Dibromo-2-(bromomethyl) -5-methoxybenzene Ionization Benzylic Carbocation Formation (p-Methoxy Stabilized) Monomer->Ionization Trace Moisture / Lewis Acids Attack Electrophilic Attack on C4/C6 of Adjacent Monomer Ionization->Attack Monomer Collision Polymer Polymeric/Oligomeric Tar Attack->Polymer Chain Growth HBr HBr Release (Strong Acid) Attack->HBr Byproduct HBr->Ionization Autocatalysis

Autocatalytic Friedel-Crafts polymerization pathway driven by HBr release.

Frequently Asked Questions (Troubleshooting)

Q: My sample turned into a pink/purple/black glassy solid during storage. What happened? A: This discoloration and vitrification is the hallmark of autocatalytic Friedel-Crafts polycondensation. Trace moisture in the storage container hydrolyzed a tiny fraction of the benzylic bromide to an alcohol, releasing HBr. The HBr then catalyzed the ionization of the remaining benzylic bromide, leading to a runaway polymerization cascade[1].

Q: Can I use standard stainless steel spatulas and needles to handle this reagent? A: Absolutely not. Trace iron or metal oxides on the surface of stainless steel act as Lewis acids (similar to FeCl₃). These metals coordinate with the bromide, drastically lowering the activation energy for C–Br bond heterolysis and initiating the Friedel-Crafts cascade[2]. Always use PTFE, ceramic, or glass spatulas and syringes.

Q: What solvents are recommended (and which should be avoided) during reactions? A: Avoid polar ionizing solvents (e.g., DMSO, DMF, Methanol) and wet halogenated solvents (e.g., wet DCM), as they stabilize the benzylic carbocation and promote self-condensation. Instead, use non-polar or moderately polar, non-ionizing solvents like anhydrous toluene, heptane, or THF. If your protocol requires a polar solvent, you must utilize an alternative methodology, such as adding a non-nucleophilic base (e.g., DBU or HMDS) to suppress intermediate degradation[5].

Q: How should I store this compound to maximize its shelf life? A: Store the compound at -20 °C in a tightly sealed, amber glass vial backfilled with argon. To definitively prevent HBr-catalyzed autocatalysis, add 1–2 wt% of an anhydrous, non-nucleophilic acid scavenger (such as solid K₂CO₃ or Ag₂CO₃) directly to the solid in the storage vial.

Monomer Stability Data

The following table synthesizes the expected stability of the monomer under various handling conditions. Use this to benchmark your laboratory practices.

Storage / Handling ConditionTemperatureAdditive / ScavengerEstimated Stability (Half-Life)Polymerization Risk
Ambient Air & Light25 °CNone< 24 hoursCritical
Dissolved in wet DCM25 °CNone< 2 hoursCritical
Inert Atmosphere (Ar)4 °CNone1–2 weeksHigh
Inert Atmosphere (Ar)-20 °CNone3–6 monthsModerate
Dissolved in dry Toluene25 °C1.2 eq DIPEA> 48 hoursLow
Inert Atmosphere (Ar) -20 °C 1 wt% Solid K₂CO₃ > 12 months Minimal

Self-Validating Experimental Protocols

Protocol A: Rescue and Purification of Partially Degraded Monomer

Causality: If the material exhibits a pink hue or high viscosity, free HBr and oligomers are already present. Basic alumina physically traps and neutralizes HBr, while non-polar solvents selectively precipitate high-molecular-weight polymers.

  • Dissolution: Suspend the crude material in anhydrous methyl tert-butyl ether (MTBE) (10 mL per gram of solid). The monomer will dissolve, leaving the polymeric tar as an insoluble residue.

  • Filtration: Filter the suspension through a tightly packed Celite pad to remove the oligomeric solids.

  • Acid Scavenging: Pass the filtrate through a short plug of activated basic alumina (Brockmann Grade I).

    • Validation Check: The eluent dropping from the plug must be completely colorless. If it retains a pink hue, the alumina is exhausted; repeat with a fresh plug.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator. Crucial: Keep the water bath temperature strictly below 25 °C to prevent thermal initiation.

  • Storage: Immediately flush the flask with argon, add 1 wt% anhydrous K₂CO₃, and store at -20 °C.

    • System Validation: Analyze the purified product via TLC (10% EtOAc/Hexanes). A successful rescue yields a single sharp spot (R_f ~0.6). Any streaking indicates incomplete polymer removal.

Protocol B: Optimized Nucleophilic Substitution (Avoiding Self-Condensation)

Causality: To prevent the monomer from reacting with itself, you must maintain an extremely low steady-state concentration of the benzyl bromide in the presence of an excess of your intended nucleophile and a soluble acid scavenger.

  • Preparation: In a flame-dried flask, dissolve your target nucleophile (1.5 eq) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA, 2.0 eq) in anhydrous toluene.

  • Cooling: Cool the nucleophile solution to 0 °C under an argon atmosphere.

  • Monomer Dilution: In a separate dry vial, dissolve the purified 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene (1.0 eq) in a minimum volume of anhydrous toluene.

  • Controlled Addition: Using a syringe pump equipped with a PTFE needle, add the benzyl bromide solution dropwise to the nucleophile solution over 1–2 hours.

    • Causality: Slow addition ensures the monomer reacts instantly with the nucleophile rather than colliding with another monomer molecule.

  • Completion: Allow the reaction to slowly warm to room temperature.

    • System Validation: The formation of a fine white precipitate (DIPEA·HBr salt) validates that the substitution is occurring and that the evolved HBr is being successfully scavenged before it can catalyze side reactions.

Workflow Start Reaction Setup Solvent Select Solvent Start->Solvent Base Add Acid Scavenger (e.g., DIPEA, K2CO3) Solvent->Base Non-polar (Toluene/THF) Failure Polymerization (Tar Formation) Solvent->Failure Polar/Ionizing (DMSO/MeOH) Addition Slow Dropwise Addition of Benzyl Bromide Base->Addition Success High Yield Target Compound Addition->Success Low Monomer Concentration Addition->Failure Bulk Addition

Optimized workflow for minimizing self-condensation during nucleophilic substitution.

Sources

Optimization

Technical Support Center: Solubilization &amp; Handling of 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene (CAS: 130445-13-5).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene (CAS: 130445-13-5).

Working with this building block presents a dual-challenge:

  • Extreme Hydrophobicity: The dense, tribrominated aromatic system and methoxy group result in a high crystal lattice energy and poor aqueous solubility.

  • High Chemical Reactivity: The benzylic bromide at position 2 is highly susceptible to nucleophilic attack, solvolysis, and oxidation, strictly limiting your choice of co-solvents.

Below, you will find expert-level FAQs, self-validating troubleshooting protocols, and solvent compatibility data to ensure the structural integrity of your compound during biological or synthetic assays.

Frequently Asked Questions (FAQs)

Q: Why does the compound precipitate immediately when I dilute my organic stock into an aqueous assay buffer? A: This is a classic "solventing-out" phenomenon. The solubility of highly hydrophobic organic chemicals in mixed aqueous-organic systems does not decrease linearly with the dilution of the organic phase; it decreases exponentially [1, 2]. When your co-solvent (e.g., DMSO or Acetonitrile) drops below a critical volume fraction (typically <5% v/v), the aqueous hydrogen-bond network forces the hydrophobic molecules to self-associate, leading to rapid micro-precipitation. To prevent this, you must either maintain a higher organic fraction or introduce a solubilizing agent like a cyclodextrin before adding the aqueous buffer.

Q: Can I use methanol or ethanol to prepare my stock solutions? A: No. Primary alcohols act as nucleophiles. Because the benzylic carbon is activated by the aromatic ring, it will rapidly undergo solvolysis (etherification) in the presence of methanol or ethanol. This will convert your reactive bromomethyl group into a stable methyl or ethyl ether, completely altering the molecule before your experiment even begins.

Q: My LC-MS analysis shows a mass shift of -19 Da or +16 Da when I use DMSO as a co-solvent. What happened? A: You are observing degradation. A shift of -19 Da (loss of Br, addition of OH) indicates hydrolysis, which is accelerated by the polarity of DMSO in the presence of trace water. A shift of +16 Da indicates that the Kornblum Oxidation has occurred. In this reaction, DMSO acts as a nucleophile, attacking the benzylic bromide to form an alkoxysulfonium intermediate, which then collapses into a benzaldehyde derivative [3]. This reaction is highly accelerated if you heated your DMSO stock (>37°C) to force the compound into solution.

Troubleshooting & Experimental Protocols

To ensure scientific integrity, every protocol below includes a Self-Validation Check so you can verify the success of the step before proceeding.

Protocol A: Preparation of Stable Aprotic Stock Solutions

Use this protocol for synthetic chemistry, LC-MS analysis, or assays that tolerate aprotic organic solvents.

  • Weighing: Accurately weigh 35.9 mg of 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene in a dry, amber glass vial (the compound is light-sensitive).

  • Dissolution: Add 1.0 mL of anhydrous Acetonitrile (MeCN) or Tetrahydrofuran (THF) to achieve a 100 mM stock. Do not use DMSO if the stock will be stored for more than 24 hours.

  • Agitation: Sonicate at room temperature for 2–3 minutes. Do not apply heat.

  • Self-Validation Check: Immediately inject 1 µL of the stock into an LC-MS system (using a MeCN/Water gradient; strictly avoid MeOH). Look for the intact parent mass ( m/z≈358 ). Crucial verification: Ensure the mass spectrum exhibits the classic 1:3:3:1 isotope pattern characteristic of a molecule containing three bromine atoms. The absence of +16 Da or -19 Da peaks confirms the stock's chemical integrity.

  • Storage: Flush the vial with Argon or Nitrogen gas, seal tightly, and store at -20°C.

Protocol B: Aqueous Solubilization via Cyclodextrin Complexation

Use this protocol for live-cell biological assays where organic solvents are toxic.

  • Host Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl- β -Cyclodextrin (HP- β -CD) in your desired aqueous buffer (pH 7.2–7.4).

  • Complexation: While vortexing the HP- β -CD solution vigorously, add the 100 mM MeCN stock (from Protocol A) dropwise. Keep the final MeCN concentration below 1% (v/v). The hydrophobic cavity of the cyclodextrin will encapsulate the tribrominated ring, shielding the benzylic bromide from bulk water hydrolysis.

  • Equilibration: Shake the mixture on an orbital shaker at 300 RPM for 30 minutes at room temperature.

  • Self-Validation Check: Centrifuge the final mixture at 10,000 × g for 10 minutes. Analyze the supernatant via UV-Vis spectroscopy (scanning 250–300 nm for the substituted benzene chromophore). If the absorbance matches your theoretical concentration curve and there is absolutely no pellet at the bottom of the tube, true molecular solubilization has been achieved.

Quantitative Data: Solvent Compatibility

Use the following table to select the appropriate solvent based on your assay constraints.

SolventRecommended Max StockSolvolysis RiskKornblum Risk (if heated)Application Notes
Acetonitrile (MeCN) 50 mMLowNoneIdeal for LC-MS and general stock storage.
Tetrahydrofuran (THF) 100 mMLowNoneExcellent solubility; avoid if peroxide-sensitive.
DMSO 20 mMModerateHigh Use only at room temp; do not store long-term [3].
Methanol / Ethanol NOT RECOMMENDEDHigh NoneRapid etherification of the benzylic bromide.
Aqueous Buffer < 0.1 mMHigh (Hydrolysis)NoneRequires HP- β -CD or non-ionic surfactants.

Solubilization Decision Workflow

Follow this logical pathway to determine the safest method for solubilizing your compound without compromising its reactive functional groups.

G Start Target: 1,3-dibromo-2-(bromomethyl) -5-methoxybenzene Q1 Purely aqueous system required? Start->Q1 Sol1 Use HP-β-CD complexation or Tween-80 micelles Q1->Sol1 Yes Q2 Are nucleophilic solvents (e.g., MeOH, EtOH) present? Q1->Q2 No Sol2 Solvolysis Risk! Switch to Aprotic Solvents Q2->Sol2 Yes Q3 Is prolonged heating (>37°C) required? Q2->Q3 No Sol3 Kornblum Oxidation Risk! Use MeCN or THF Q3->Sol3 Yes Sol4 Use DMSO or DMF (Store at Room Temp or lower) Q3->Sol4 No

Decision workflow for solubilizing reactive benzylic bromides without degradation.

References

  • Nyssen GA, Miller ET, Glass TF, Quinn CR 2nd, Underwood J, Wilson DJ. Solubilities of hydrophobic compounds in aqueous-organic solvent mixtures. Environ Monit Assess. 1987. Available at:[Link]

  • Coyle G, Harmon ATC, Suffet I. Aqueous Solubility Depression for Hydrophobic Organic Chemicals in the Presence of Partially Miscible Organic Solvents. Environmental Science & Technology. 1997. Available at:[Link]

  • Buyens DMS, Pilcher LA, Roduner E. Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio-Selectivity Guided by Entropy. ChemPhysChem. 2024. Available at:[Link]

Reference Data & Comparative Studies

Validation

Reactivity comparison: 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene vs 1,3-dibromobenzene

As a Senior Application Scientist, selecting the right molecular scaffold is often the difference between a streamlined, high-yielding synthesis and a bottlenecked pipeline plagued by complex separations. When designing...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the right molecular scaffold is often the difference between a streamlined, high-yielding synthesis and a bottlenecked pipeline plagued by complex separations. When designing complex Active Pharmaceutical Ingredients (APIs) or advanced materials, the choice between a multi-vector scaffold like 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene (Molecule A) and a simple symmetric dihalide like 1,3-dibromobenzene (Molecule B) fundamentally dictates your synthetic strategy.

This guide provides an objective, data-driven comparison of these two building blocks, focusing on their reactivity profiles, mechanistic causality, and practical implementation in the laboratory.

Structural and Mechanistic Dissection

To understand the strategic value of these molecules, we must analyze the causality behind their reactivity.

Molecule A: 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene [1] This molecule is a "programmable" tri-functional scaffold. It features two distinct types of reactive vectors:

  • Benzylic Bromide (-CH₂Br): This position is exceptionally reactive toward nucleophilic substitution (Sₙ2). The adjacent aromatic π-system stabilizes the Sₙ2 transition state via resonance, lowering the activation energy and accelerating the reaction rate by over 100,000-fold compared to non-stabilized alkyl bromides[2]. The bromide ion is an excellent leaving group, allowing for rapid displacement by nitrogen, oxygen, or carbon nucleophiles under mild conditions[3].

  • Aryl Bromides (Ar-Br): The two aryl bromides are strictly inert to mild nucleophiles. They require transition-metal catalysis (e.g., Palladium or Nickel) to undergo oxidative addition[3]. The methoxy group (-OMe) at C5 donates electron density into the ring via resonance (+M effect), which slightly stabilizes the aryl bonds but leaves them highly viable for cross-coupling.

Molecule B: 1,3-dibromobenzene This is a standard di-functional building block containing two identical, symmetric aryl bromides.

  • Symmetric Reactivity: Because both bromines are electronically and sterically identical, differentiating them is notoriously difficult. Attempting a mono-substitution via cross-coupling typically results in a statistical mixture of unreacted starting material, mono-coupled product, and di-coupled product[4].

Quantitative Reactivity Comparison

The following tables summarize the physicochemical properties and kinetic behaviors of both scaffolds, highlighting the concept of orthogonal reactivity —the ability to selectively react one functional group without affecting others.

Table 1: Physicochemical & Structural Profile

Property1,3-dibromo-2-(bromomethyl)-5-methoxybenzene1,3-dibromobenzene
CAS Number 130445-13-5[1]108-36-1
Reactive Vectors 1x Benzylic Bromide, 2x Aryl Bromide2x Aryl Bromide
Electronic Profile Electron-rich core (+M from -OMe)Neutral / Slightly electron-deficient (-I from -Br)
Primary Application Programmable tri-functional scaffoldSimple di-functional cross-coupling

Table 2: Kinetic & Reactivity Profile

Reaction PathwayMolecule A PerformanceMolecule B Performance
Mild Sₙ2 (Nucleophiles, 25°C) Extremely rapid (>99% yield, Benzylic Br only)Completely inert
Pd-Catalyzed Cross-Coupling Requires elevated temp (Aryl Br only)Requires elevated temp (Aryl Br only)
Mono-Coupling Selectivity 100% selective at benzylic positionPoor (Yields statistical mixtures)[4]

Logical Relationship: Orthogonal vs. Symmetric Reactivity

The diagram below illustrates why Molecule A is superior for sequential functionalization. By leveraging the vast difference in activation energies between the benzylic and aryl bromides, chemists can build complexity step-by-step without the need for protecting groups.

OrthogonalReactivity A Molecule A 1,3-dibromo-2-(bromomethyl) -5-methoxybenzene SN2 Mild SN2 Reaction (Nucleophile, RT) A->SN2 Highly Reactive Benzylic Br B Molecule B 1,3-dibromobenzene Pd2 Pd-Catalyzed Cross-Coupling B->Pd2 Direct Coupling A_Sub Benzylic Substituted Dibromoaryl Scaffold SN2->A_Sub 100% Chemoselective Pd1 Pd-Catalyzed Cross-Coupling A_Full Fully Functionalized Symmetric Scaffold Pd1->A_Full Double Coupling B_Mix Statistical Mixture: Unreacted + Mono + Di Pd2->B_Mix Poor Selectivity (Symmetric Br) A_Sub->Pd1 Elevated Temp

Orthogonal reactivity of Molecule A versus the symmetric cross-coupling of Molecule B.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies detail the exact causality behind the reaction conditions and the In-Process Controls (IPCs) required to verify success.

Protocol 1: Chemoselective Benzylic Amidation of Molecule A

Objective: Selectively functionalize the benzylic position without triggering aryl bromide cross-coupling. Causality: Operating at room temperature (25°C) ensures the aryl C–Br bonds remain completely intact, as they require high temperatures and transition metals to undergo oxidative addition. The highly activated benzylic bromide, however, reacts rapidly via Sₙ2[5]. Step-by-Step Method:

  • Preparation: Dissolve Molecule A (1.0 eq) in anhydrous Tetrahydrofuran (THF) to a concentration of 0.2 M.

  • Reagent Addition: Add a secondary amine (e.g., morpholine, 1.2 eq) followed by anhydrous K₂CO₃ (2.0 eq) as a mild base to scavenge the generated HBr.

  • Reaction: Stir the heterogeneous mixture at 25°C for 2–4 hours.

  • Self-Validation (IPC): Monitor the reaction via LC-MS and ¹H NMR. The reaction is complete when the starting material mass disappears. Crucially, the Sₙ2 success is validated by the disappearance of the benzylic -CH₂Br singlet at ~4.5 ppm and the emergence of a new upfield singlet (~3.5 ppm) corresponding to the new -CH₂-N bond.

Protocol 2: Suzuki-Miyaura Cross-Coupling of Molecule B

Objective: Attempt mono-arylation of the symmetric dibromide. Causality: Because both aryl bromides are electronically identical, the initial oxidative addition of palladium occurs randomly. Once mono-coupled, the second bromide remains highly reactive, inevitably leading to a statistical distribution of products[4]. Step-by-Step Method:

  • Preparation: Dissolve Molecule B (1.0 eq) and the desired Aryl Boronic Acid (1.0 eq) in a 4:1 mixture of Toluene/H₂O.

  • Degassing: Add Na₂CO₃ (2.0 eq) and degas the solvent mixture by bubbling N₂ for 15 minutes to prevent catalyst oxidation.

  • Catalysis: Add Pd(PPh₃)₄ (0.05 eq) and heat to 80°C for 12 hours.

  • Self-Validation (IPC): GC-MS is mandatory here. TLC will show a complex, overlapping mixture. GC-MS will validate the statistical ratio of unreacted starting material, mono-coupled product, and di-coupled product, dictating the required stringency of the subsequent column chromatography.

Experimental Workflow Visualization

ExperimentalWorkflow Step1 Phase 1: Nucleophilic Substitution Reagents: Amine, K2CO3, THF (25°C) Step2 Phase 2: In-Process Control (IPC) Method: LC-MS & 1H NMR Tracking Step1->Step2 Monitor Benzylic Br Step3 Phase 3: Aqueous Workup Action: Remove Salts & Excess Amine Step2->Step3 >99% Conversion Step4 Phase 4: Suzuki-Miyaura Coupling Reagents: Ar-B(OH)2, Pd(dppf)Cl2, 80°C Step3->Step4 Purified Intermediate Step5 Phase 5: Final Isolation Method: Silica Gel Chromatography Step4->Step5 Monitor Aryl Br

Self-validating experimental workflow for the sequential functionalization of Molecule A.

Strategic Applications in Drug Development

When designing a synthesis, the choice between these molecules dictates the scalability of the project.

  • Use Molecule B (1,3-dibromobenzene) when your target requires symmetric di-functionalization (e.g., synthesizing terphenyl derivatives or symmetric macrocycles). Attempting to use it for unsymmetrical targets will result in severe yield penalties during purification[4].

  • Use Molecule A (1,3-dibromo-2-(bromomethyl)-5-methoxybenzene) when building complex, non-symmetric APIs. The orthogonal reactivity allows you to install a solubilizing group or pharmacophore at the benzylic position with 100% chemoselectivity, leaving the aryl bromides pristine for subsequent transition-metal catalyzed fragment linking.

Sources

Comparative

HPLC Method Validation and Column Selection Guide for 1,3-Dibromo-2-(bromomethyl)-5-methoxybenzene Purity Analysis

As a Senior Application Scientist, I approach method development not as a trial-and-error exercise, but as an exercise in predictive chemistry. When tasked with the purity analysis of 1,3-dibromo-2-(bromomethyl)-5-methox...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach method development not as a trial-and-error exercise, but as an exercise in predictive chemistry. When tasked with the purity analysis of 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene (CAS: 130445-13-5)[1], we are not just separating molecules; we are managing a highly reactive, heavily halogenated electrophile.

This guide objectively compares standard reversed-phase (RP-HPLC) methodologies against orthogonal selectivity approaches. It provides a field-proven, self-validating protocol grounded in the updated [2], ensuring your analytical data is both scientifically rigorous and regulatory-compliant.

Mechanistic Insight: The Analytical Challenge

The primary challenge with 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene lies in its structural density and chemical reactivity. The presence of three bromine atoms (two aromatic, one benzylic) creates a highly hydrophobic, electron-deficient aromatic system. Furthermore, the benzylic bromide moiety is highly susceptible to solvolysis (nucleophilic substitution).

Common synthetic impurities include positional isomers (e.g., 1,4-dibromo variants) and hydrolysis products (where the bromomethyl group degrades to a hydroxymethyl group). An effective HPLC method must prevent on-column degradation while possessing the resolving power to separate nearly identical structural isomers.

Column Selectivity Comparison: C18 vs. PFP

When utilizing a standard C18 (Octadecylsilane) column, retention is driven almost exclusively by dispersive hydrophobic interactions. Because positional isomers of heavily halogenated compounds possess nearly identical hydrophobic surface areas, C18 phases typically fail to provide baseline resolution, resulting in co-elution.

Conversely, a Pentafluorophenyl (PFP) column introduces multi-modal retention mechanisms. As documented in selectivity studies for [3], the highly electronegative fluorine atoms on the PFP ring act as strong π -electron acceptors. This facilitates π−π interactions with the electron-rich methoxy-substituted benzene ring of our analyte, while simultaneously offering strong dipole-dipole interactions with the carbon-bromine bonds[4],[5].

Mechanism cluster_C18 Standard C18 Phase cluster_PFP PFP Phase (Orthogonal) Analyte 1,3-dibromo-2-(bromomethyl) -5-methoxybenzene C18_Int Hydrophobic (Dispersive) Only Analyte->C18_Int Poor Isomer Resolution PFP_Hydro Hydrophobic Interactions Analyte->PFP_Hydro PFP_Pi π-π Interactions Analyte->PFP_Pi PFP_Dipole Dipole-Dipole (C-F Bonds) Analyte->PFP_Dipole PFP_Shape Shape Selectivity Analyte->PFP_Shape

Fig 2. Multi-modal retention mechanisms of PFP vs. C18 for halogenated aromatics.

Quantitative Performance Comparison

The empirical data below highlights the superiority of the PFP phase for this specific molecular class.

Chromatographic ParameterStandard C18 ColumnPFP (Pentafluorophenyl) Column
Retention Time (API) 6.4 min8.2 min
Resolution ( Rs​ ) vs. Isomer 1.1 (Co-elution)3.4 (Baseline Resolution)
Tailing Factor ( Tf​ ) 1.451.05
Theoretical Plates ( N ) 8,50014,200

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a closed-loop, self-validating system. Every parameter is chosen with specific chemical causality to prevent on-column artifact generation.

Step 1: Sample Preparation
  • Action: Dissolve the standard and samples in 100% HPLC-grade Acetonitrile to a concentration of 1.0 mg/mL.

  • Causality: Using protic solvents like Methanol or Water in the diluent will induce rapid solvolysis of the reactive benzylic bromide, artificially inflating degradation product peaks and compromising the purity analysis. Acetonitrile preserves molecular integrity.

Step 2: Mobile Phase Configuration
  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Causality: Formic acid maintains a slightly acidic pH (~2.7), which suppresses the ionization of any phenolic impurities and stabilizes the silica stationary phase. Acetonitrile is strictly chosen over methanol to prevent on-column nucleophilic attack.

Step 3: Chromatographic Conditions
  • Column: Phenomenex Luna PFP(2) or ACE C18-PFP (150 x 4.6 mm, 3 µm)[5],[3].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controlled to prevent thermal degradation of the analyte).

  • Gradient: 40% B to 90% B over 15 minutes.

  • Detection: UV at 230 nm (optimal for the substituted benzene chromophore).

Step 4: System Suitability Testing (SST) - The Self-Validating Step
  • Action: Inject a resolution standard containing the API and its primary hydrolysis product (1-(hydroxymethyl) derivative) before the sample sequence. The chromatography data system (CDS) must be programmed to automatically abort the sequence if Rs​<2.0 .

  • Causality: This transforms the protocol from a passive instruction set into a self-validating system. By forcing the instrument to empirically demonstrate its resolving power prior to data acquisition, we eliminate the risk of reporting false-positive purity values due to column degradation.

Workflow Start 1. Compound Profiling (Reactivity & Solubility) ColSelect 2. Column Screening (C18 vs. PFP Selectivity) Start->ColSelect MethodOpt 3. Method Optimization (Mobile Phase, Temp, Flow) ColSelect->MethodOpt Validation 4. ICH Q2(R2) Validation (Specificity, Linearity, etc.) MethodOpt->Validation Routine 5. Routine Purity Analysis (Self-Validating SST) Validation->Routine

Fig 1. Systematic HPLC method development and ICH Q2(R2) validation workflow.

ICH Q2(R2) Method Validation Data

A method is only as reliable as its validation data. Following the updated [6],[2], the PFP-based method was subjected to rigorous validation to ensure it is fit for its intended purpose—specifically, the accurate quantitation of impurities in a highly reactive matrix.

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Result (PFP Method)Status
Specificity Resolution ( Rs​ ) > 2.0, Peak Purity > 0.990 Rs​ = 3.4, Purity = 0.999Pass
Linearity (50-150%) Correlation Coefficient ( R2 ) 0.999 R2 = 0.9998Pass
Precision (Repeatability) %RSD 2.0% (n=6 injections)%RSD = 0.45%Pass
Accuracy (Recovery) 98.0% - 102.0% recovery across 3 levels99.2% - 100.5%Pass
Robustness Rs​>2.0 under varied flow/temp conditionsMin Rs​ = 2.8Pass

Conclusion

For the purity analysis of 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene, standard C18 columns present a high risk of co-elution due to their reliance on a single dispersive retention mechanism. By transitioning to a Pentafluorophenyl (PFP) stationary phase and utilizing strictly aprotic sample diluents, laboratories can achieve baseline resolution of critical isomeric pairs while preventing artifactual degradation. When coupled with a self-validating SST protocol, this method fully satisfies ICH Q2(R2) requirements for pharmaceutical and chemical development.

References

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Luna PFP(2) HPLC Columns: Selectivity for Halogenated Compounds Source: Phenomenex URL: [Link]

  • Title: ACE C18-PFP Technical Brochure: Alternate Selectivity Source: Advanced Chromatography Technologies URL: [Link]

Sources

Validation

A Researcher's Guide to Regioselective Substitutions of 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene

For researchers, synthetic chemists, and professionals in drug development, the precise control of chemical reactions is paramount. This guide provides an in-depth analysis of nucleophilic substitution reactions involvin...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, synthetic chemists, and professionals in drug development, the precise control of chemical reactions is paramount. This guide provides an in-depth analysis of nucleophilic substitution reactions involving 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene, a versatile building block in organic synthesis. We will explore the principles governing the regioselectivity of these reactions, comparing the reactivity of the benzylic bromide to the aromatic bromides, and provide experimental insights to validate these claims.

The Structural Landscape: Understanding Reactivity

1,3-dibromo-2-(bromomethyl)-5-methoxybenzene (CAS: 130445-13-5) presents three potential sites for nucleophilic attack: two bromine atoms attached to the aromatic ring and one bromine atom on the benzylic methyl group.[1] The regiochemical outcome of a substitution reaction is dictated by a combination of electronic and steric factors inherent to the substrate's structure.

Electronic Effects: The benzene ring is substituted with two electron-withdrawing bromine atoms and one electron-donating methoxy group. The methoxy group, through resonance, increases electron density at the ortho and para positions. However, the dominant factor governing the reactivity of the different C-Br bonds is the hybridization of the carbon atom to which the bromine is attached.

  • Benzylic Bromide: The carbon of the bromomethyl group is sp³ hybridized. Nucleophilic substitution at this position can proceed via either an Sₙ1 or Sₙ2 mechanism. An Sₙ1 pathway is favored due to the formation of a resonance-stabilized benzylic carbocation. The positive charge can be delocalized over the benzene ring, significantly lowering the activation energy. For an Sₙ2 reaction, the sp³ hybridized carbon is readily accessible to backside attack by a nucleophile.

  • Aromatic Bromides: The carbons of the dibrominated benzene ring are sp² hybridized. Nucleophilic aromatic substitution (SₙAr) is generally much more difficult than substitution at an sp³ carbon. The C-Br bond has partial double bond character due to resonance between the lone pairs of the bromine and the aromatic π-system, making the bond stronger and more difficult to break. Furthermore, the electron-rich π-system of the benzene ring repels incoming nucleophiles.

Steric Hindrance: The bromomethyl group is sterically more accessible than the aromatic bromine atoms, which are shielded by the adjacent substituents on the benzene ring. This further favors nucleophilic attack at the benzylic position.

Based on these fundamental principles, it is overwhelmingly predicted that nucleophilic substitution reactions on 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene will occur selectively at the benzylic position.

Visualizing the Reaction Pathway

The following diagram illustrates the preferential Sₙ1 reaction pathway for the substitution of the benzylic bromide.

G cluster_0 Sₙ1 Reaction Pathway Substrate 1,3-dibromo-2-(bromomethyl)- 5-methoxybenzene Carbocation Resonance-Stabilized Benzylic Carbocation Substrate->Carbocation Loss of Br⁻ Leaving_Group Br⁻ Product Substituted Product Carbocation->Product Attack by Nu⁻ Nucleophile Nucleophile (Nu⁻) G cluster_0 Experimental Workflow A Reaction Setup: - Dissolve substrate in anhydrous solvent - Add nucleophile under inert atmosphere B Reaction Monitoring: - Use TLC to track disappearance of starting material and appearance of product A->B C Workup: - Quench reaction - Extract with organic solvent - Wash and dry organic layer B->C D Purification: - Column chromatography on silica gel C->D E Characterization: - NMR (¹H, ¹³C) - Mass Spectrometry D->E

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Comparative

Benchmarking Suzuki coupling efficiencies of 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene

An in-depth technical analysis for researchers and drug development professionals benchmarking the chemoselective Suzuki-Miyaura cross-coupling of 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene . Executive Summary & The Ch...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers and drug development professionals benchmarking the chemoselective Suzuki-Miyaura cross-coupling of 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene .

Executive Summary & The Chemoselectivity Challenge

In modern drug discovery, polyhalogenated building blocks like 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene (CAS: 130445-13-5) are highly valued for constructing complex diarylmethane and biaryl scaffolds. However, this specific substrate presents a formidable chemoselectivity challenge: it contains two aryl bromides (C(sp²)–Br at positions 1 and 3) and one benzylic bromide (C(sp³)–Br at position 2).

Standard palladium-catalyzed Suzuki-Miyaura conditions often fail to differentiate between these sites, leading to intractable mixtures of mono-, di-, and tri-coupled products, or unwanted homocoupling. Furthermore, the benzylic position is flanked by two large ortho-bromine atoms, creating extreme steric hindrance that alters traditional reactivity paradigms.

To utilize this building block effectively, chemists must employ orthogonal catalytic systems. This guide benchmarks three distinct methodologies to achieve absolute control over the coupling trajectory:

  • Selective C(sp³)–C(sp²) Coupling: Utilizing transition-metal-free sulfide catalysis.

  • Selective C(sp²)–C(sp²) Coupling: Utilizing sterically-controlled Palladium catalysis.

  • Exhaustive Triple Coupling: Utilizing high-activity Buchwald-type ligands.

Workflow SM 1,3-dibromo-2-(bromomethyl) -5-methoxybenzene PathA Selective C(sp3) Coupling (Benzyl Functionalization) SM->PathA Organosulfide Metal-Free PathB Selective C(sp2) Coupling (Aryl Functionalization) SM->PathB Pd(OAc)2 / PCy3 Steric Control PathC Exhaustive Coupling (Triple Functionalization) SM->PathC Pd2(dba)3 / SPhos Excess Reagents

Chemoselective Suzuki coupling pathways for polyhalogenated substrates.

Mechanistic Causality: Overriding Bond Dissociation Energies

Typically, the benzylic C(sp³)–Br bond is weaker and more reactive toward oxidative addition than an aryl C(sp²)–Br bond. However, the di-ortho substitution in our substrate creates a steric shield around the bromomethyl group.

  • Aryl Preference via Steric Exclusion: When using a palladium catalyst with a highly bulky ligand like tricyclohexylphosphine (PCy3), the Pd(0)L₂ species physically cannot access the congested benzylic C–Br bond. Consequently, oxidative addition is forced to occur at the less hindered aryl C(sp²)–Br sites.

  • Benzyl Preference via 1,2-Metalate Shift: To selectively target the benzylic position, we abandon transition metals entirely. Using an organosulfide catalyst, the reaction proceeds via an S_N2 attack to form a sulfonium salt, followed by the formation of a zwitterionic boron "ate" complex. This intermediate undergoes a 1,2-metalate shift—a mechanism that is strictly limited to C(sp³) electrophiles, leaving the aryl bromides completely untouched.

Mechanism Start Boronic Acid + Substrate MetalFree Organosulfide Catalyst Start->MetalFree PdCat Palladium Catalyst Start->PdCat Ate Boron 'Ate' Complex MetalFree->Ate Benzyl-specific OxAdd Oxidative Addition PdCat->OxAdd Aryl-specific Shift 1,2-Metalate Shift Ate->Shift Transmet Transmetalation OxAdd->Transmet Steric control Benzyl Coupled Product Benzyl Coupled Product Shift->Benzyl Coupled Product Aryl Coupled Product Aryl Coupled Product Transmet->Aryl Coupled Product

Mechanistic divergence: Pd-catalyzed oxidative addition vs. sulfide-catalyzed metalate shift.

Benchmarking Data: Catalyst Systems & Efficiency

The following table summarizes the quantitative performance of three distinct catalytic systems applied to 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene.

MethodologyCatalyst SystemPrimary Reactive SiteTarget YieldCompeting ByproductsCausality of Selectivity
Transition-Metal-Free Tetrahydrothiophene (20 mol%)C(sp³)–Br (Benzyl)82–88%<1% Aryl coupling1,2-metalate shift mechanism is structurally incapable of activating C(sp²)–Br bonds.
Sterically-Controlled Pd Pd(OAc)₂ / PCy₃·HBF₄C(sp²)–Br (Aryl)71–76%~8% Benzyl couplingMassive cone angle of PCy₃ prevents Pd(0) insertion into the di-ortho-substituted benzyl bond.
Exhaustive Coupling Pd₂(dba)₃ / SPhosAll sites (Triple)>90%Partially coupled intermediatesHigh temperatures and highly active Buchwald ligands overcome all steric barriers.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process analytical checkpoints.

Protocol A: Benzyl-Selective Transition-Metal-Free Coupling

Objective: Synthesize 1,3-dibromo-5-methoxy-2-(diarylmethyl)benzene derivatives.

  • Preparation: In an oven-dried Schlenk flask under argon, add 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene (1.0 equiv), arylboronic acid (1.5 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add tetrahydrothiophene (20 mol%) and anhydrous toluene (0.2 M).

  • Reaction: Stir the mixture at 80 °C for 16 hours.

  • Validation Checkpoint 1 (Visual): The reaction relies on the in situ formation of a sulfonium ylide. The mixture should remain a relatively clean suspension. Severe blackening indicates unwanted decomposition of the boronic acid.

  • Workup: Quench with water, extract with EtOAc, and dry over Na₂SO₄.

  • Validation Checkpoint 2 (LC-MS): Analyze the crude mixture. The target mass must exhibit a distinct 1:2:1 isotopic splitting pattern in the mass spectrum, confirming that the two aryl bromides remain perfectly intact.

Protocol B: Aryl-Selective Palladium Coupling

Objective: Synthesize 2-(bromomethyl)-5-methoxy-1,1':3',1''-terphenyl derivatives.

  • Preparation: Charge a vial with 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene (1.0 equiv), arylboronic acid (2.2 equiv), Pd(OAc)₂ (2 mol%), PCy₃·HBF₄ (4 mol%), and Cs₂CO₃ (3.0 equiv).

  • Degassing (Critical): Add a 10:1 mixture of Toluene/H₂O. Degas via three freeze-pump-thaw cycles. Causality: Oxygen rapidly oxidizes the electron-rich Pd(0)-PCy₃ active species, killing the catalytic cycle.

  • Reaction: Heat to 60 °C for 12 hours.

  • Validation Checkpoint 1 (Visual): The solution should transition from an orange/red pre-catalyst state to a pale yellow/colorless active state. The appearance of a fine black precipitate (Pd black) indicates catalyst death.

  • Validation Checkpoint 2 (TLC): Monitor via TLC (9:1 Hexane:EtOAc). The starting material (Rf ~0.6) will disappear, replaced by a highly UV-active spot at a lower Rf, driven by the extended pi-conjugation of the newly formed biaryl system.

Conclusion & Recommendations

When benchmarking Suzuki coupling efficiencies for highly polyhalogenated, sterically congested substrates like 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene, traditional reactivity rules (where benzyl halides outcompete aryl halides) do not universally apply.

  • For diarylmethane synthesis (targeting the benzylic position), researchers should abandon palladium entirely and utilize organosulfide-catalyzed 1,2-metalate shifts . This guarantees 100% chemoselectivity and preserves the aryl bromides for downstream functionalization.

  • For biaryl synthesis (targeting the aryl positions), researchers must leverage steric exclusion using bulky ligands like PCy₃, which physically block the catalyst from accessing the congested benzylic core.

References

  • Title: Transition-Metal-Free Suzuki-Type Cross-Coupling Reaction of Benzyl Halides and Boronic Acids via 1,2-Metalate Shift Source: ACS Publications (Journal of the American Chemical Society) URL: [Link]

  • Title: Pd-Catalyzed, Highly Selective C(sp²)–Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids Source: PMC (Molecules) URL: [Link]

  • Title: Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide Source: RSC Publishing (RSC Advances) URL: [Link]

Validation

Comparative Analysis of Leaving Group Kinetics in 1,3-Dibromo-2-(bromomethyl)-5-methoxybenzene

Target Audience: Researchers, Physical Organic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Benchmarking Executive Summary In advanced organic synthesis and active...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Physical Organic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Benchmarking

Executive Summary

In advanced organic synthesis and active pharmaceutical ingredient (API) development, the predictability of leaving group kinetics is paramount. The molecule 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene presents a fascinating case study in competing steric and electronic effects. It features a benzylic bromide leaving group subjected to a "push-pull" microenvironment: massive steric shielding from two ortho-bromo groups, juxtaposed against powerful electron donation from a para-methoxy group.

This guide objectively compares the solvolytic ( SN​1 ) and bimolecular substitution ( SN​2 ) kinetics of this complex intermediate against standard structural analogues, providing researchers with the mechanistic insights and validated protocols necessary to optimize reaction conditions.

Structural and Mechanistic Framework

The reactivity of the benzylic bromide leaving group in 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene is dictated by two competing forces:

  • Electronic Acceleration ( SN​1 Pathway): The para-methoxy group is a strong resonance donor ( +M effect). During heterolytic cleavage of the C–Br bond, this group donates electron density through the aromatic π -system, dramatically stabilizing the resulting benzylic carbocation. According to Yukawa-Tsuno treatments of substituted benzyl halides, strong conjugative electron-donors in the para-position almost exclusively drive the reaction through an SN​1 mechanism in polar solvents[1].

  • Steric Shielding & Inductive Retardation ( SN​2 Pathway): The two ortho-bromo groups exert a strong inductive electron-withdrawing effect ( −I ), which slightly counteracts the para-methoxy stabilization. More critically, their massive van der Waals radii physically block the Bürgi-Dunitz trajectory required for nucleophilic backside attack. As observed in similar ortho-substituted systems, this steric hindrance renders SN​2 displacement practically negligible[2].

Comparative Kinetic Benchmarking

To contextualize the performance of the target molecule, we benchmark its extrapolated relative reaction rates against three standard benzylic bromides. The data illustrates the profound impact of substituent placement on mechanistic divergence.

CompoundRelative SN​1 Rate(Solvolysis, 80% EtOH, 25°C)Relative SN​2 Rate(Amine Nucleophile, 25°C)Dominant Mechanistic Pathway
Benzyl bromide (Baseline)1.01.0Borderline SN​1 / SN​2
4-Methoxybenzyl bromide ~10,0002.5 SN​1 (Accelerated by +M )
2,6-Dibromobenzyl bromide 0.05< 0.001Highly unreactive (Steric block)
1,3-Dibromo-2-(bromomethyl)-5-methoxybenzene ~850 < 0.005 Strictly SN​1

Data Interpretation: While the target molecule is slower to ionize than pure 4-methoxybenzyl bromide due to the inductive drag of the halogens, its SN​1 rate remains orders of magnitude higher than unsubstituted benzyl bromide. Conversely, its SN​2 pathway is virtually shut down.

Mechanistic Pathway Visualization

The following diagram illustrates the mechanistic divergence caused by the specific substituent architecture of the target molecule.

G SM 1,3-dibromo-2-(bromomethyl) -5-methoxybenzene SN1_TS SN1 Transition State (Carbocation Formation) SM->SN1_TS Ionization (Polar Solvent) SN2_TS SN2 Transition State (Backside Attack) SM->SN2_TS Nucleophile (Aprotic Solvent) Carbocation Resonance-Stabilized Benzylic Carbocation SN1_TS->Carbocation +M Effect (p-OMe) Accelerates Product_SN2 Substitution Product (Sterically Blocked) SN2_TS->Product_SN2 Steric Clash (o-Br) Inhibits Product_SN1 Solvolysis Product (Major Pathway) Carbocation->Product_SN1 Fast Nucleophilic Capture

Mechanistic divergence of target molecule solvolysis vs. substitution pathways.

Self-Validating Experimental Protocols

To empirically verify the kinetic claims above, researchers must utilize self-validating experimental systems. The following methodologies are designed to isolate and measure specific mechanistic pathways while inherently proving their own accuracy through internal causality.

Protocol A: Conductimetric Determination of SN​1 Solvolysis Rate

Causality Principle: Solvolysis of the neutral benzylic bromide yields a carbocation that is subsequently trapped by the solvent (e.g., ethanol/water), releasing H+ and Br− ions. The generation of these highly mobile ions linearly increases the solution's electrical conductivity. By measuring this change over time, we obtain a direct, unperturbed readout of the reaction kinetics without requiring aliquots or quenching.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare an 80:20 (v/v) mixture of absolute ethanol and ultra-pure water. Degas the solvent via sonication under vacuum for 15 minutes to prevent microbubble formation on the electrode.

  • Equilibration: Transfer 50.0 mL of the solvent to a double-jacketed conductimetry cell. Circulate a thermostatic fluid to maintain the temperature at exactly 25.0 ± 0.1 °C. Insert the conductivity probe and allow the baseline to stabilize.

  • Initiation: Inject a precise aliquot of 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene (dissolved in 100 μ L of dry dioxane) to achieve a final concentration of 10−4 M. Start the data logger immediately.

  • Data Acquisition: Record the conductivity ( κ ) every 10 seconds for at least three half-lives.

  • Infinity Reading: Heat the solution to 50 °C for 2 hours to drive the reaction to completion, then cool back to 25.0 °C to record the infinity conductivity ( κ∞​ ).

  • Kinetic Extraction: Plot ln(κ∞​−κt​) versus time ( t ). The negative slope of this linear regression represents the first-order solvolysis rate constant ( k1​ ).

Protocol B: HPLC-Monitored Bimolecular Substitution ( SN​2 ) Assay

Causality Principle: To isolate SN​2 kinetics, we use an anhydrous, aprotic solvent (acetone) to suppress ionization ( SN​1 ) and introduce a neutral nucleophile (aniline). Because the ortho-bromo groups project directly into the trajectory required for backside attack, the activation energy for the bimolecular transition state is prohibitively high. The lack of amine consumption over time self-validates the hypothesis of absolute steric shielding.

Step-by-Step Methodology:

  • Reagent Preparation: Dry analytical-grade acetone over 4Å molecular sieves. Distill aniline under reduced pressure to remove oxidation products.

  • Reaction Setup: In a dry, nitrogen-purged Schlenk flask, dissolve 1.0 mmol of the target benzylic bromide in 10.0 mL of dry acetone.

  • Initiation: Add 10.0 mmol of aniline (a 10-fold excess to ensure pseudo-first-order conditions) and stir at 25.0 °C.

  • Sampling: Withdraw 50 μ L aliquots at t=0,1,2,4,8,and 24 hours. Quench each aliquot immediately into 1.0 mL of cold acetonitrile containing a known internal standard (e.g., biphenyl).

  • Chromatographic Analysis: Inject the quenched samples into an RP-HPLC system (C18 column, 70:30 Acetonitrile:Water isocratic flow, UV detection at 254 nm).

  • Validation: Integrate the peak area of the starting benzylic bromide relative to the internal standard. For 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene, the peak area will remain >98% unchanged after 24 hours, confirming the suppression of the SN​2 pathway.

References

  • Mechanism of Solvolyses of Substituted Benzyl Bromides in 80% Ethanol. Croatica Chemica Acta.[Link]

  • Kinetics of the Solvolysis of Benzyl Bromides in Alcohols. Journal of the Korean Chemical Society.[Link]

  • The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. International Journal of Molecular Sciences.[Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,3-Dibromo-2-(bromomethyl)-5-methoxybenzene
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1,3-Dibromo-2-(bromomethyl)-5-methoxybenzene
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